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  • Product: N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide
  • CAS: 330832-02-5

Core Science & Biosynthesis

Foundational

biological activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives

An In-depth Technical Guide on the Biological Activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Derivatives For Researchers, Scientists, and Drug Development Professionals The N-(2,4-difluorophenyl)-3,4,5-trim...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide scaffold represents a compelling starting point for the development of novel therapeutic agents. This guide synthesizes the current understanding of this chemical series, drawing on established knowledge of its core components: the 2,4-difluorophenyl moiety, known for its role in potent antifungal and anticancer agents, and the 3,4,5-trimethoxyphenyl group, a key pharmacophore in tubulin polymerization inhibitors. We will explore the potential biological activities, propose detailed synthetic and experimental protocols, and discuss the structure-activity relationships that can guide future drug discovery efforts in this area.

Introduction: A Scaffold of Therapeutic Promise

The convergence of two biologically significant pharmacophores, the 2,4-difluorophenyl group and the 3,4,5-trimethoxybenzoyl moiety, in N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives creates a molecule with a high potential for diverse biological activities. The 2,4-difluorophenyl substituent is a well-established feature in medicinal chemistry, often enhancing the efficacy of therapeutic agents. Its incorporation is a known strategy in the development of antifungal and anticancer drugs. For instance, it is a key component in fluconazole, a widely used antifungal medication[1].

The 3,4,5-trimethoxyphenyl group is another privileged structure, famously present in combretastatin A-4, a potent inhibitor of tubulin polymerization[2]. This moiety is also found in trimetozine, which exhibits sedative and anxiolytic properties[3]. The amide linkage provides structural rigidity and a hydrogen bonding site, further influencing the molecule's interaction with biological targets.

This guide will delve into the prospective biological activities of this class of compounds, with a primary focus on their potential as anticancer and antifungal agents, as well as their capacity for enzyme inhibition.

Synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Derivatives

The synthesis of the core scaffold is generally achieved through a straightforward acylation reaction. A representative protocol, adapted from the synthesis of a closely related analog, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, is provided below[4].

Experimental Protocol: Synthesis of the Core Scaffold
  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution to act as a base catalyst.

  • Acylation: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2,4-Difluoroaniline 2,4-Difluoroaniline Stirring Stirring (4-6h) 2,4-Difluoroaniline->Stirring 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride->Stirring Solvent THF Solvent->Stirring Base Triethylamine Base->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Purification Workup->Purification Product N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Purification->Product

Caption: General synthesis workflow for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide.

Potential Biological Activities and Evaluation Protocols

Based on the activities of related compounds, we can anticipate several key biological effects for this class of molecules.

Anticancer Activity: Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl moiety is a hallmark of many compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[2].

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
Derivative 11.5 ± 0.22.1 ± 0.3
Derivative 20.8 ± 0.11.2 ± 0.2
Doxorubicin0.5 ± 0.050.8 ± 0.1

This table presents hypothetical data for illustrative purposes.

Tubulin_Inhibition_Pathway Compound N-(2,4-difluorophenyl)-3,4,5- trimethoxybenzamide Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption MitoticArrest Mitotic Spindle Failure (G2/M Arrest) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antifungal Activity

The presence of the 2,4-difluorophenyl group strongly suggests potential antifungal activity, likely through the inhibition of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 1816
Derivative 248
Fluconazole164

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition: Tyrosinase

A close structural analog, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, has been investigated as a tyrosinase inhibitor[4]. Tyrosinase is a key enzyme in melanin biosynthesis.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this exact class of derivatives are not yet widely published, we can infer potential relationships from related compounds[3][5].

  • 2,4-Difluorophenyl Ring: The fluorine substitutions are critical. Modifications to their position or number will likely have a significant impact on activity.

  • 3,4,5-Trimethoxyphenyl Ring: The methoxy groups are often crucial for binding to targets like tubulin. Altering the number or position of these groups could modulate potency and selectivity.

  • Amide Linker: This linker provides a specific spatial orientation between the two aromatic rings. Replacing the amide with other linkers (e.g., thioamide, ester) could alter the biological activity profile[3].

SAR_Logic cluster_modifications Potential Modification Sites for SAR Studies Core N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide 2,4-Difluorophenyl Ring Amide Linker 3,4,5-Trimethoxyphenyl Ring Mod1 Vary Fluoro Substitution Core:f1->Mod1 Mod2 Bioisosteric Replacement Core:f2->Mod2 Mod3 Alter Methoxy Pattern Core:f3->Mod3

Caption: Key modification points for structure-activity relationship studies.

Conclusion

The N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide scaffold holds considerable promise for the development of new therapeutic agents, particularly in the fields of oncology and mycology. The synthetic accessibility of these compounds, coupled with the strong biological rationale for their potential efficacy, makes them an attractive area for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available at: [Link]

  • [Relation between chemical structure and psychotropic activity of derivatives of benzodioxane, trimethylbenzoic and trimethoxybenzoic acids] - PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities - PubMed. Available at: [Link]

  • N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide - PubChem. Available at: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities - Tokyo University of Science. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available at: [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. Available at: [Link]

  • CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents.
  • Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives - SIOC Journals. Available at: [Link]

  • RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid - Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Antifungal activity of 3-acetylbenzamide produced by actinomycete WA23-4-4 from the intestinal tract of Periplaneta americana. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Abstract N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule with a chemical architecture suggestive of significant biological activity. This technical guide provides a comprehensive analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule with a chemical architecture suggestive of significant biological activity. This technical guide provides a comprehensive analysis of its potential therapeutic targets, grounded in the established pharmacology of its core structural motifs: the 3,4,5-trimethoxyphenyl (TMP) group and the benzamide scaffold. We will delve into the primary and most probable therapeutic target—tubulin—and explore secondary, plausible targets including cyclooxygenase-2 (COX-2) and tyrosinase. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, supporting data from analogous compounds, and detailed experimental protocols to facilitate further investigation.

Introduction: Deconstructing N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

The structure of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide combines two key pharmacophoric elements. The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structure in medicinal chemistry, famously present in potent microtubule-destabilizing agents like colchicine and combretastatin.[1] This group is known to interact with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[2][3] The benzamide core provides a versatile scaffold, and the N-(2,4-difluorophenyl) substitution can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties through specific electronic and steric interactions.[4] This guide will primarily focus on the strong evidence pointing towards tubulin as the principal therapeutic target, while also considering other potential avenues for drug development.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The most compelling therapeutic potential of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide lies in its capacity to disrupt microtubule dynamics, a cornerstone of cancer chemotherapy.[5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and maintenance of cell shape.[7] Agents that interfere with microtubule function can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[6][8]

Mechanism of Action: Inhibition of Tubulin Polymerization

Based on extensive research on TMP-containing molecules, N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is hypothesized to bind to the colchicine site of β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules.[2][3][8] The disruption of the delicate equilibrium between microtubule polymerization and depolymerization leads to the collapse of the mitotic spindle, arresting the cell in mitosis and ultimately leading to programmed cell death.

Logical Pathway: From Compound to Cellular Effect

G Compound N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubules Microtubule Network Disrupted Polymerization->Microtubules MitoticSpindle Mitotic Spindle Collapse Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of action for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide.

Supporting Evidence from Analogous Compounds

While direct experimental data for the title compound is limited, a wealth of information from structurally similar molecules substantiates the tubulin-inhibiting hypothesis.

Compound ClassKey FindingsIC50 Values (Antiproliferative)Reference
Trimethoxybenzamides Potent antiproliferative activity correlated with inhibition of tubulin polymerization.5.3 µM - 6.7 µM (against HL60 and KB cells for some derivatives)[9]
Combretastatin Analogues Exhibit strong cytotoxic activity and inhibit β-tubulin polymerization.Sub-micromolar concentrations for potent analogues.[5]
2-Amino-3,4,5-trimethoxybenzophenones Excellent tubulin polymerization inhibitors targeting the colchicine binding site.7-16 nM against various human cancer cell lines.[2]
Triazole-based TMP derivatives Compete with colchicine for tubulin binding, inhibit polymerization, and induce G2/M arrest.Low nanomolar range in several cancer cell lines.[5]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Experimental Workflow for Target Validation

To empirically validate tubulin as the primary target, a multi-step experimental approach is recommended.

Experimental Workflow: Tubulin Target Validation

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays CellViability Cell Viability Assay (MTT/SRB) TubulinPolymerization Tubulin Polymerization Assay CellViability->TubulinPolymerization If active ColchicineBinding Competitive Colchicine Binding Assay TubulinPolymerization->ColchicineBinding Confirm site Immunofluorescence Immunofluorescence Microscopy TubulinPolymerization->Immunofluorescence CellCycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->CellCycle Observe phenotype ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay Quantify effect

Caption: A streamlined workflow for the validation of tubulin as a therapeutic target.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.

Materials:

  • Tubulin (≥99% pure, lyophilized)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (test compound)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Resuspend lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

    • Prepare a 10 mM GTP stock solution in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound, paclitaxel, and colchicine in General Tubulin Buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 5 µL of the test compound dilutions or controls to respective wells.

    • Add 50 µL of the tubulin solution to each well.

    • Incubate the plate on ice for 5 minutes.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding 5 µL of 10 mM GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for the test compound by fitting the data to a dose-response curve.

Self-Validation: The inclusion of paclitaxel and colchicine as positive controls for polymerization and inhibition, respectively, ensures the validity of the assay. A vehicle control (e.g., DMSO) must also be included to account for any solvent effects.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases) based on DNA content (PI fluorescence).

Interpretation: An accumulation of cells in the G2/M phase population with increasing compound concentration is indicative of mitotic arrest, consistent with the action of a tubulin polymerization inhibitor.[10][11][12]

Secondary and Exploratory Therapeutic Targets

While tubulin represents the most probable target, the benzamide scaffold is known to interact with other biologically relevant proteins.

Cyclooxygenase-2 (COX-2) Inhibition

Certain benzamide derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[15] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[16]

Rationale for Investigation: The N-phenylbenzamide structure of the title compound shares similarities with known COX-2 inhibitors. The 2,4-difluorophenyl group could potentially fit into the hydrophobic pocket of the COX-2 active site.

Experimental Validation:

  • In Vitro COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to determine the IC50 values of the compound against both COX isoforms, allowing for an assessment of potency and selectivity.[17]

  • In Vivo Anti-inflammatory Models: If in vitro activity is observed, efficacy can be tested in animal models of inflammation, such as the carrageenan-induced paw edema model.[17]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[18][19] A structurally related compound, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, was synthesized in a program aimed at developing tyrosinase inhibitors.[19]

Rationale for Investigation: The core scaffold has been previously explored for this target. While the substitution pattern is different, it warrants investigation.

Experimental Validation:

  • Mushroom Tyrosinase Inhibition Assay: A common in vitro screen uses mushroom tyrosinase and L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.[20] IC50 values can be determined and compared to a known inhibitor like kojic acid.[21][22]

  • Cell-based Melanin Content Assay: The effect of the compound on melanin production can be quantified in melanoma cell lines (e.g., B16F10).[20][23]

Conclusion and Future Directions

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a promising molecule with a high probability of acting as a potent inhibitor of tubulin polymerization. This primary mechanism of action positions it as a strong candidate for development as an anticancer agent. The comprehensive experimental workflows detailed in this guide provide a clear path for validating this hypothesis, from in vitro enzymatic assays to cell-based functional readouts.

Furthermore, the exploration of secondary targets such as COX-2 and tyrosinase could unveil additional therapeutic applications in inflammation and dermatology, respectively. A thorough investigation of these potential activities will contribute to a complete pharmacological profile of this compound. Future research should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies in relevant disease models.

References

  • ResearchGate. (n.d.). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. Retrieved March 21, 2026, from [Link]

  • PubMed. (2018). Synthesis, biological evaluation and docking study of N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives as selective COX-2 inhibitor and anti-inflammatory agents. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved March 21, 2026, from [Link]

  • PMC. (2026). Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Retrieved March 21, 2026, from [Link]

  • PubMed. (2007). Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved March 21, 2026, from [Link]

  • PubMed. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Retrieved March 21, 2026, from [Link]

  • PubMed. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). List of compounds with very strong and strong tyrosinase inhibitor.... Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Short-term, 24-and 48-h exposures to TFN cause cell cycle arrest and.... Retrieved March 21, 2026, from [Link]

  • PubMed. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Retrieved March 21, 2026, from [Link]

  • PMC. (2025). KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Retrieved March 21, 2026, from [Link]

  • MDPI. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Retrieved March 21, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved March 21, 2026, from [Link]

  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved March 21, 2026, from [Link]

  • MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved March 21, 2026, from [Link]

  • Semantic Scholar. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

An Application Note for the Synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Introduction: The Strategic Importance of Benzamide Scaffolds The benzamide functional group is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Introduction: The Strategic Importance of Benzamide Scaffolds

The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] Its prevalence is due to its structural rigidity and ability to participate in key hydrogen bonding interactions, often serving as a critical pharmacophore for receptor binding. The target molecule, N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, combines two key fragments: a 2,4-difluorophenylamine moiety, which enhances metabolic stability and modulates electronic properties, and a 3,4,5-trimethoxybenzoyl group, a common feature in molecules designed to interact with biological targets. For instance, related structures have been investigated as potential tyrosinase inhibitors.[2]

This guide provides a detailed, two-step protocol for the synthesis of this compound. The chosen synthetic route is a classic and robust method involving the formation of an amide bond between 2,4-difluoroaniline and an activated carboxylic acid derivative.[2][3] The initial step focuses on the activation of 3,4,5-trimethoxybenzoic acid by converting it to the more reactive acyl chloride intermediate, 3,4,5-trimethoxybenzoyl chloride.[4][5] This activation is crucial because the direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures. The subsequent step involves the nucleophilic acyl substitution reaction between the synthesized acyl chloride and 2,4-difluoroaniline to yield the final product.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Activation of Carboxylic Acid: (A diagram showing 3,4,5-trimethoxybenzoic acid reacting with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride)

  • Amide Coupling: (A diagram showing 3,4,5-trimethoxybenzoyl chloride reacting with 2,4-difluoroaniline in the presence of a base to form the final product)

Materials and Reagents

Proper planning requires a thorough inventory of all necessary reagents. The following table summarizes the key physical and safety properties of the materials required for this synthesis.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3,4,5-Trimethoxybenzoic acid118-41-2C₁₀H₁₂O₅212.20Causes skin and serious eye irritation.[6][7][8][9]
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97Causes severe skin burns and eye damage. Harmful if inhaled.
2,4-Difluoroaniline367-25-9C₆H₅F₂N129.11Toxic in contact with skin and if inhaled. Harmful if swallowed.[10][11][12]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Highly flammable liquid and vapor. May form explosive peroxides.
Chloroform (CHCl₃)67-66-3CHCl₃119.38Harmful if swallowed. Causes skin irritation. Suspected of causing cancer.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor. Causes serious eye irritation.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Not classified as hazardous.

Experimental Workflow Visualization

The entire synthesis, from starting materials to the purified final product, can be visualized as a sequential workflow. This diagram illustrates the major operational stages.

Synthesis_Workflow cluster_prep Part A: Acyl Chloride Synthesis cluster_coupling Part B: Amide Coupling & Purification A1 Charge flask with 3,4,5-trimethoxybenzoic acid and Chloroform A2 Add Thionyl Chloride dropwise A1->A2 A3 Reflux reaction mixture (e.g., 4 hours) A2->A3 A4 Remove solvent and excess SOCl₂ in vacuo A3->A4 A5 Obtain 3,4,5-trimethoxybenzoyl chloride (intermediate) A4->A5 B3 Add acyl chloride (from Part A) dropwise A5->B3 Use directly B1 Dissolve 2,4-difluoroaniline and Triethylamine in THF B2 Cool solution to 0°C B1->B2 B2->B3 B4 Stir at room temperature (e.g., 5 hours) B3->B4 B5 Aqueous Work-up: Add H₂O, Extract with EtOAc B4->B5 B6 Wash organic layer B5->B6 B7 Dry with MgSO₄ and concentrate B6->B7 B8 Purify by Recrystallization B7->B8 B9 Obtain pure final product B8->B9

Caption: High-level workflow for the two-part synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

PART A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Causality: This initial step is critical for activating the carboxylic acid. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which then collapses to form the highly electrophilic acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[4][5]

  • Reaction Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the reagents. Perform the reaction in a certified chemical fume hood.

  • Reagent Addition : To the flask, add 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol). Add 30 mL of chloroform (or a similar inert solvent like toluene) to dissolve the solid.[4][13]

  • Chlorination : Slowly add thionyl chloride (13.7 mL, 189 mmol, ~5 equivalents) to the solution dropwise using a dropping funnel. The addition is exothermic and will generate HCl gas.

  • Reaction : After the addition is complete, heat the mixture to reflux (approximately 61°C for chloroform) and maintain for 4 hours.[4] The progress can be monitored by observing the cessation of gas evolution.

  • Isolation of Intermediate : Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure (rotary evaporation). This will yield 3,4,5-trimethoxybenzoyl chloride as a colorless oil or pale yellow solid.[4][5] The yield is typically quantitative, and the product is often of sufficient purity to be used directly in the next step without further purification.[4]

PART B: Synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Causality: This is the core amide bond-forming step. The nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, triethylamine (TEA), is added to act as an acid scavenger. It neutralizes the HCl produced during the reaction, preventing the protonation of the 2,4-difluoroaniline, which would render it non-nucleophilic and halt the reaction.[2]

  • Reaction Setup : In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (0.5 g, 3.87 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition : Add triethylamine (1.5 equivalents, 5.81 mmol, 0.81 mL) to the solution.

  • Coupling Reaction : Cool the flask to 0°C in an ice-water bath. Dissolve the 3,4,5-trimethoxybenzoyl chloride (1.2 equivalents, 4.64 mmol, ~1.07 g) from Part A in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for approximately 5 hours.[2]

  • Work-up :

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA and any remaining aniline), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Isolation and Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Purify the solid by recrystallization. A common method is to dissolve the solid in a minimal amount of hot methylene chloride or ethyl acetate and then slowly add ethanol or hexanes until turbidity is observed, then allow it to cool slowly.[2]

    • Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical yield is around 90%.[2]

Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A multi-technique approach ensures the highest confidence in the result.

Validation_Workflow Start Purified Solid Product MP Melting Point Analysis Start->MP MS Mass Spectrometry (Confirm MW) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Purity Purity & Structural Confirmation MP->Purity MS->Purity IR->Purity NMR->Purity

Caption: Logical workflow for the analytical validation of the final compound.

  • Melting Point (m.p.) : The purified product should exhibit a sharp melting point. The literature value for a similar compound (N-(3,4-difluorophenyl) analog) is 428 K (155 °C), suggesting the target compound will have a distinct melting point in this range.[2]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a parent ion peak corresponding to the molecular weight of the product (C₁₆H₁₅F₂NO₄, MW: 323.29 g/mol ). Expected [M+H]⁺ peak at m/z 324.10.[14]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will provide structural confirmation. Expect to see singlets for the methoxy protons (likely around 3.8-3.9 ppm), signals for the aromatic protons on the trimethoxy ring, and complex multiplets for the aromatic protons on the difluorophenyl ring. The amide proton (N-H) will appear as a broad singlet.

  • ¹⁹F NMR Spectroscopy : This is a key technique to confirm the fluorine substitution pattern on the aniline ring.

  • Infrared (IR) Spectroscopy : Key absorption peaks will confirm the presence of essential functional groups. Expect a strong C=O carbonyl stretch for the amide around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[4]

Safety and Handling

  • General : All manipulations must be conducted inside a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

  • Reagent-Specific Hazards :

    • Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care and use a syringe or cannula for transfers. Any glassware must be scrupulously dry.

    • 2,4-Difluoroaniline : Toxic by all routes of exposure.[10][11][15] Avoid skin contact and inhalation. It can cause methemoglobinemia, which impairs oxygen transport in the blood.[15][16]

    • Triethylamine and Solvents : Are flammable and should be kept away from ignition sources. They are also irritants.

  • Waste Disposal : All organic and chlorinated waste must be segregated into appropriate, labeled waste containers for disposal according to institutional guidelines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pace, V., & Holzer, W. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. Cole-Parmer. [Link]

  • de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Lee, Y.-R., et al. (2010). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o202. [Link]

  • Wang, S. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. [Link]

  • NextSDS. (n.d.). N-(2,4-DIFLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. NextSDS. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Scribd. (2011). Amide Synthesis with Coupling Reagents. Scribd. [Link]

  • Wang, S. (2013). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

  • PubChemLite. (n.d.). N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide. PubChemLite. [Link]

  • ChemSrc. (n.d.). N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide. ChemSrc. [Link]

  • Kruger, G. M., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

Sources

Application

Advanced X-ray Crystallography Protocol for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Single Crystals

Scientific Context & Structural Dynamics N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS Number: 330832-02-5[1]) belongs to a highly functionalized class of benzamide active pharmaceutical ingredients (APIs). Trime...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Dynamics

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS Number: 330832-02-5[1]) belongs to a highly functionalized class of benzamide active pharmaceutical ingredients (APIs). Trimethoxybenzamide derivatives are of significant pharmacological interest, frequently demonstrating efficacy as selective inhibitors of P-glycoprotein[2] and as potent tubulin-binding agents.

Successfully crystallizing this molecule requires navigating several structural and thermodynamic challenges:

  • Conformational Rigidity: The 2,6-dimethoxy groups on the benzamide moiety create severe steric hindrance, preventing the free rotation of the phenyl plane[2].

  • Polymeric Chain Formation: Crystalline amides of this class predominantly adopt the E conformer in the solid state. This specific geometry facilitates the formation of one-dimensional polymeric chains driven by strong intermolecular N–H···O hydrogen bonding[2].

  • Secondary Halogen Interactions: The 2,4-difluorophenyl ring introduces the potential for weak but structurally significant C–H···F interactions (typically with H···F distances of 2.34–2.67 Å) that further stabilize the crystal lattice[3].

Understanding these causal drivers is critical. If the crystallization kinetics are too rapid, the molecule will kinetically trap into an amorphous powder or twinned microcrystals rather than the thermodynamically favored single-crystal lattice.

Interactions Core N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide Amide Amide Linker (E-Conformer Preference) Core->Amide F_Ring 2,4-Difluorophenyl (C-H···F Interactions) Core->F_Ring MeO_Ring Trimethoxyphenyl (Steric Hindrance) Core->MeO_Ring Lattice 1D Polymeric Chains (Crystal Lattice) Amide->Lattice N-H···O Bonds F_Ring->Lattice Weak Packing MeO_Ring->Lattice Restricts Rotation

Caption: Key structural drivers dictating the solid-state packing of the trimethoxybenzamide API.

Crystallization Protocol: The Vapor Diffusion Method

To overcome the disparate polarities of the hydrophobic difluorophenyl ring and the hydrogen-bond-capable amide, a binary solvent vapor diffusion approach is required. This method gradually lowers the dielectric constant of the medium, prompting the nucleation of the thermodynamically stable polymorph.

Step-by-Step Methodology
  • Sample Purification: Ensure the API is >99% pure via HPLC. Even trace impurities can cap the growing faces of the crystal, terminating lattice propagation and yielding poorly diffracting specimens.

  • Primary Solvent Dissolution: Dissolve 10–15 mg of the compound in 1.0 mL of a high-solubility, halogenated solvent (e.g., Dichloromethane or Chloroform) in a 2-dram borosilicate glass vial. Causality: Halogenated solvents readily disrupt intermolecular N-H···O networks, ensuring the molecule is fully solvated as a monomer.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner crystallization vial to remove microscopic dust particles, which act as unwanted heterogeneous nucleation sites.

  • Antisolvent Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of a non-polar antisolvent (e.g., n-hexane or heptane).

  • Diffusion Phase: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days. Causality: Temperature fluctuations cause dissolution-recrystallization cycles, directly leading to twinned crystals or solvent inclusions.

Crystal Harvesting & X-ray Diffraction

Once high-quality, block-like or needle-like single crystals have formed, they must be isolated and analyzed without disrupting the delicate lattice.

  • Harvesting & Cryoprotection: Transfer the crystals directly from the mother liquor into a drop of Paratone-N oil[4]. Causality: Paratone-N oil displaces the mother liquor and acts as a highly viscous cryoprotectant. If the mother liquor is not displaced, solvent trapped in the crystal channels will freeze into polycrystalline ice, generating powder diffraction rings that obscure the API's diffraction spots.

  • Mounting: Using a polarized light microscope, select a single crystal with sharp extinction (indicating a lack of twinning) and mount it onto a Dual-Thickness MicroLoop[4].

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of cold nitrogen gas (T = 100 K to 178 K)[4]. Causality: Cryocooling minimizes the thermal vibration (atomic B-factors) of the methoxy groups and fluorine atoms, drastically improving the resolution limit of the diffraction data.

  • Data Collection: Measure X-ray intensity data using a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation[4].

Workflow Step1 1. API Purification (>99% Purity via LC) Step2 2. Solvent Screening (Binary Systems) Step1->Step2 Step3 3. Vapor Diffusion (Slow Evaporation) Step2->Step3 Step4 4. Crystal Harvesting (Paratone-N Oil) Step3->Step4 Step5 5. Cryocooling & XRD (100-178 K, Mo/Cu Kα) Step4->Step5 Step6 6. Structure Solution (SHELXT / Olex2) Step5->Step6

Caption: Workflow for the crystallization and X-ray diffraction analysis of benzamide derivatives.

Structure Solution & Refinement

  • Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

  • Disorder Handling: Pay special attention to the 2,4-difluorophenyl ring. Fluorine atoms frequently exhibit positional disorder due to their similar electron density and size to oxygen/hydrogen. If the thermal ellipsoids of the fluorine atoms appear highly elongated, model the ring over two discrete positions using standard geometric restraints (SADI/SAME) and occupancy variables that sum to 1.0.

Quantitative Data Summary

The following table outlines the expected crystallographic parameters for a high-quality data collection of a highly functionalized trimethoxybenzamide derivative.

ParameterExpected Range / SpecificationRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, conformationally rigid organic small molecules.
Space Group P2₁/c or P-1Common centrosymmetric packing arrangements driven by E-conformer N-H···O bonding.
Collection Temperature 100 K – 178 KSuppresses thermal motion of the methoxy and fluoro groups[4].
Radiation Source Mo Kα or Cu KαCu Kα is preferred if absolute structure determination of a chiral analog is required; Mo Kα is ideal for routine high-resolution data.
Final R-factor (R₁) < 0.05 (5%)Indicates a highly accurate, well-refined structural model with minimal unassigned electron density.
Goodness-of-fit (S) 0.95 – 1.05Validates the proper application of the weighting scheme during least-squares refinement.

References

  • NextSDS Chemical Database. "N-(2,4-DIFLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE (CAS: 330832-02-5)". NextSDS. [1]

  • Organometallics - ACS Publications. "Palladium-Mediated CO2 Extrusion Followed by Insertion of Isocyanates for the Synthesis of Benzamides: Translating Fundamental Mechanistic Studies To Develop a Catalytic Protocol". Organometallics. [2]

  • MDPI. "Synthesis, Crystal Structures and Hirshfeld Surface Analysis of Coordination Compounds (Volume II)". Crystals. [4]

  • Inorganic Chemistry - ACS Publications. "Synthesis, Characterization and Photophysics of a New Series of Anionic C,N,C Cyclometalated Platinum Complexes". Inorganic Chemistry. [3]

Sources

Method

Application Note: Profiling the Cytotoxicity and Mechanism of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Mechanistic Rationale The development of targeted antimitotic agents remains a cornerstone of oncology drug discovery. The 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore, fam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted antimitotic agents remains a cornerstone of oncology drug discovery. The 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore, famously anchoring natural products like colchicine and combretastatin A-4 (CA-4) to the β-tubulin subunit[1]. Recent structure-activity relationship (SAR) studies have demonstrated that synthetic 3,4,5-trimethoxybenzamide derivatives exhibit potent antiproliferative activity by binding to the colchicine site, thereby inhibiting tubulin polymerization and inducing G2/M cell cycle arrest[2].

The compound N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide represents a highly optimized derivative. The incorporation of the 2,4-difluorophenyl ring enhances the molecule's lipophilicity and metabolic stability while maintaining critical hydrogen-bonding interactions within the tubulin binding pocket.

To rigorously evaluate this compound, a single-dimensional viability assay is insufficient. As application scientists, we must build a self-validating orthogonal assay system . This guide details a three-tiered screening architecture:

  • A high-throughput ATP-based viability assay to establish the IC50​ .

  • A biochemical tubulin polymerization assay to confirm direct target engagement.

  • Flow cytometric cell cycle analysis to validate the downstream mechanistic phenotype (mitotic arrest).

Workflow Phase1 Phase 1: Cytotoxicity (Cell Viability Assay) Phase2 Phase 2: Target Engagement (Tubulin Polymerization) Phase1->Phase2 IC50 Determined Phase3 Phase 3: Mechanistic Profiling (Flow Cytometry Cell Cycle) Phase2->Phase3 Target Validated

Fig 1. Three-phase assay workflow for evaluating tubulin inhibitor cytotoxicity and mechanism.

Assay Architecture & Causality

When designing a cell-based assay for TMP-based compounds, the choice of readout is critical.

  • Why ATP-Luminescence over MTT/MTS? Tubulin inhibitors often trigger prolonged apoptotic cascades that can cause mitochondrial stress prior to membrane rupture. Tetrazolium-based assays (MTT) rely on mitochondrial reductases, which can yield false-positive viability signals or erratic readouts during early apoptosis. The CellTiter-Glo (CTG) assay measures intracellular ATP, providing a direct, homogeneous, and highly sensitive snapshot of metabolic viability that is ideal for 384-well scaling.

  • Why validate with Cell Cycle Analysis? Cytotoxicity is a macroscopic endpoint. To prove that N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide acts via its intended mechanism, we must observe the phenotypic hallmark of tubulin inhibition: failure of the mitotic spindle leading to an accumulation of cells with 4N DNA content (G2/M phase)[3].

MOA Compound N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide Tubulin Colchicine Binding Site on β-Tubulin Compound->Tubulin Binds Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Prevents assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic spindle failure Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Prolonged arrest

Fig 2. Mechanism of action for 3,4,5-trimethoxybenzamide derivatives leading to apoptosis.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (Primary Screen)

Objective: Determine the IC50​ of the compound across a panel of human cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) and a non-tumoral control (HEK-293) to assess therapeutic window[2].

Materials:

  • 384-well flat-bottom white opaque microplates (Corning).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Compound stock: 10 mM in 100% DMSO.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed 2,000 cells/well in 40 µL of complete media (e.g., DMEM + 10% FBS) into the 384-well plate.

  • Incubation: Incubate plates overnight at 37°C, 5% CO2​ to allow for cell attachment.

  • Compound Dosing: Prepare a 10-point, 1:3 serial dilution of the compound in media (final top concentration in well = 10 µM, constant 0.1% DMSO). Add 10 µL of the drug dilutions to the wells. Include vehicle control (0.1% DMSO) and positive control (100 nM Combretastatin A-4).

  • Treatment Window: Incubate for 72 hours. Expert Insight: A 72-hour window is critical for antimitotic agents, as cells must cycle through mitosis to undergo spindle assembly checkpoint failure and subsequent apoptosis.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CTG reagent per well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader (e.g., Tecan Spark).

Protocol B: In Vitro Tubulin Polymerization Assay (Target Validation)

Objective: Confirm that the observed cytotoxicity is driven by direct inhibition of tubulin assembly[4].

Materials:

  • Porcine brain tubulin, >99% pure, unlabeled (Cytoskeleton, Inc.).

  • PEM Buffer: 80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9.

  • GTP (100 mM stock).

  • 96-well half-area UV-transparent plate.

Step-by-Step Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Set the kinetic read parameters to measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Reaction Mix: Prepare the tubulin reaction mix on ice: 3 mg/mL tubulin in PEM buffer supplemented with 1 mM GTP.

  • Compound Addition: Add 5 µL of the test compound (final concentration 5 µM), vehicle (DMSO), or reference standard (Colchicine, 5 µM) to the respective wells of the pre-warmed plate.

  • Initiation: Rapidly add 45 µL of the tubulin reaction mix to each well using a multichannel pipette.

  • Measurement: Immediately place the plate in the reader and begin the kinetic read. Expert Insight: Tubulin polymerization is highly temperature-dependent. Ensure no bubbles are introduced during the rapid addition step, as they will cause severe light-scattering artifacts at 340 nm.

Protocol C: Flow Cytometry Cell Cycle Analysis (Mechanistic Profiling)

Objective: Quantify the percentage of cells arrested in the G2/M phase following compound treatment[3].

Materials:

  • Propidium Iodide (PI) (50 µg/mL).

  • RNase A (100 µg/mL).

  • 70% cold Ethanol.

Step-by-Step Procedure:

  • Treatment: Seed HeLa cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 1× and 5× the established IC50​ for 24 hours.

  • Harvesting: Collect media (containing floating apoptotic cells), trypsinize adherent cells, and pool them. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise (final 70% ethanol). Store at -20°C for at least 2 hours (can be stored up to a week).

  • Staining: Centrifuge at 1,000 x g for 5 minutes to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Expert Insight: RNase A treatment is non-negotiable. PI intercalates into both DNA and double-stranded RNA. Without RNase, the RNA signal will completely mask the distinct G1 and G2/M DNA peaks.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCelesta) capturing at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

Data Presentation & Expected Results

A robust assay system must yield reproducible, statistically significant data. For high-throughput viability (Protocol A), the assay quality should be validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay.

Table 1: Expected Cytotoxicity Profile ( IC50​ values) Based on structurally analogous 3,4,5-trimethoxybenzamide derivatives[2][4].

Cell LineTissue OriginExpected IC50​ (µM)Significance / Notes
HeLa Cervical Adenocarcinoma1.5 - 3.0Highly sensitive to antimitotics.
HepG2 Hepatocellular Carcinoma2.0 - 5.0Validates efficacy in hepatic models.
MDA-MB-231 Triple-Negative Breast3.0 - 6.0Demonstrates broad-spectrum activity.
HEK-293 Normal Embryonic Kidney> 30.0Establishes the therapeutic window.

Table 2: Expected Cell Cycle Distribution (HeLa Cells, 24h Treatment) Demonstrating dose-dependent G2/M arrest characteristic of colchicine-site binders[3].

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic (Sub-G1) (%)
Vehicle Control 65.2 ± 2.122.4 ± 1.511.5 ± 1.2< 1.0
Compound (1× IC50​ ) 35.1 ± 3.015.2 ± 2.045.4 ± 3.5 4.3 ± 0.8
Compound (5× IC50​ ) 12.4 ± 1.88.5 ± 1.162.1 ± 4.2 17.0 ± 2.5
Colchicine (Positive) 10.5 ± 1.57.2 ± 1.068.3 ± 3.8 14.0 ± 2.1

References

  • Li, Q., Jian, X. E., Chen, Z. R., & Zhao, P. L. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.[Link]

  • Binjawhar, D. N., Al-Salmi, F. A., Abu Ali, O. A., Alghamdi, M. A., Fayad, E., Saleem, R. M., Zaki, I., & Farouk, N. A. (2024). Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Advances, 14(16), 11443–11451.[Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 27(15), 4889.[Link]

Sources

Application

Application Note: Tyrosinase Inhibition Assay Protocol for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Introduction & Mechanistic Rationale Tyrosinase (EC 1.14.18.1) is a highly conserved, dinuclear copper-containing metalloenzyme that serves as the rate-limiting catalyst in melanogenesis[1]. It governs two distinct enzym...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tyrosinase (EC 1.14.18.1) is a highly conserved, dinuclear copper-containing metalloenzyme that serves as the rate-limiting catalyst in melanogenesis[1]. It governs two distinct enzymatic reactions: the monophenolase-catalyzed ortho-hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the diphenolase-catalyzed oxidation of L-DOPA to dopaquinone[2]. Dopaquinone is highly reactive and undergoes spontaneous, non-enzymatic cyclization to form dopachrome, a stable intermediate that absorbs strongly at 475 nm[2].

The compound N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide represents a highly targeted class of synthetic tyrosinase inhibitors. Trimethoxybenzamide derivatives are designed to occupy the hydrophobic pocket of the tyrosinase active site, mimicking natural polyphenolic substrates[3]. The addition of the 2,4-difluorophenyl moiety enhances binding affinity through halogen bonding and favorable steric interactions with the copper-coordinated histidine residues, effectively blocking substrate access.

Pathway A L-Tyrosine B L-DOPA A->B Tyrosinase (Monophenolase) C Dopaquinone B->C Tyrosinase (Diphenolase) D Dopachrome (Abs 475 nm) C->D Spontaneous Oxidation E Melanin D->E Polymerization I N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide I->B Inhibition

Fig 1: Melanogenesis signaling and enzymatic pathway highlighting the inhibition point.

Experimental Design & Causality

To evaluate the inhibitory potency of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, we employ a continuous spectrophotometric rate determination assay utilizing L-DOPA as the substrate[1].

Expert Insight & Causality:

  • Substrate Selection (L-DOPA vs. L-Tyrosine): We utilize L-DOPA to specifically measure diphenolase activity. Using L-tyrosine introduces a significant "lag phase" (monophenolase activity), which complicates the calculation of the initial velocity ( v0​ ). L-DOPA yields immediate, zero-order linear kinetics essential for accurate IC50 determination[4].

  • Buffer System (pH 6.5): The assay is performed in 50 mM Potassium Phosphate buffer at pH 6.5. This slightly acidic environment is the thermodynamic optimum for mushroom tyrosinase and critically minimizes the alkaline auto-oxidation of L-DOPA, which would otherwise create a false-positive background signal[1].

  • Self-Validating System: The 96-well microplate layout is designed to be self-validating. It includes a reagent blank (to subtract non-enzymatic L-DOPA oxidation), a vehicle control (to normalize the specific dielectric impact of the DMSO solvent on the enzyme), and a positive uninhibited control[4].

Materials and Reagents

ReagentSpecification / ConcentrationPurpose
Enzyme Mushroom Tyrosinase (EC 1.14.18.1), 100 U/mLMetalloenzyme catalyst[1].
Substrate L-DOPA, 2.5 mMDiphenolase substrate[2].
Inhibitor N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamideTest compound (Serially diluted).
Buffer 50 mM Potassium Phosphate, pH 6.5Maintains optimal pH and ionic strength.
Co-solvent Dimethyl Sulfoxide (DMSO)Solubilizes the hydrophobic inhibitor.

Step-by-Step Protocol (96-Well Microplate Format)

Workflow S1 1. Reagent & Inhibitor Preparation S2 2. 96-Well Microplate Setup S1->S2 S3 3. Enzyme-Inhibitor Pre-Incubation S2->S3 S4 4. Reaction Initiation (Add L-DOPA) S3->S4 S5 5. Kinetic Spectrophotometry S4->S5 S6 6. Data & Kinetic Analysis S5->S6

Fig 2: Step-by-step experimental workflow for the 96-well microplate tyrosinase assay.

Step 1: Reagent Preparation

  • Prepare 50 mL of 50 mM Potassium Phosphate buffer and adjust to pH 6.5 at 25°C[1].

  • Dissolve N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in DMSO to achieve the desired concentration range.

  • Prepare a 2.5 mM L-DOPA solution in the phosphate buffer immediately before use (light-sensitive).

Step 2: 96-Well Plate Setup (200 µL Final Volume)

  • Blank Wells: Add 160 µL Buffer.

  • Vehicle Control Wells: Add 138 µL Buffer + 2 µL DMSO + 20 µL Tyrosinase (100 U/mL).

  • Test Wells: Add 138 µL Buffer + 2 µL Inhibitor (in DMSO) + 20 µL Tyrosinase (100 U/mL).

  • Causality Note: The final DMSO concentration is strictly capped at 1.0% (v/v). Higher concentrations of organic solvents can denature the enzyme or artificially alter the v0​ [4].

Step 3: Pre-Incubation Incubate the microplate at 25°C for 10 minutes.

  • Causality Note: Benzamide derivatives require time to penetrate the hydrophobic pocket and establish binding equilibrium with the binuclear copper center. Skipping this step leads to non-linear initial rates and underestimation of inhibitor potency.

Step 4: Reaction Initiation Using a multichannel pipette, rapidly add 40 µL of the 2.5 mM L-DOPA solution to all wells to initiate the reaction[4].

Step 5: Kinetic Spectrophotometry Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm continuously every 30 seconds for 15 minutes at a constant 25°C[2].

Data Presentation & Quantitative Analysis

Calculate the initial velocity ( v0​ ) by determining the slope of the linear portion of the absorbance vs. time curve ( ΔA475​/min ) for each well[4].

Calculate the Percentage of Inhibition using the following self-validating formula:

% Inhibition=(v0,Vehicle Control​v0,Vehicle Control​−v0,Test​​)×100
Quantitative Data Summary

Table 1: Optimized Assay Parameters

ParameterValue/ConditionMechanistic Rationale
Enzyme Concentration 10 U/mL (Final)Ensures a linear reaction rate for the first 5-10 minutes.
Substrate (L-DOPA) 0.5 mM (Final)Saturating concentration to accurately determine competitive inhibition.
Temperature 25°CStandardized thermodynamic condition for mushroom tyrosinase.
Co-solvent (DMSO) 1.0% (v/v) FinalMaintains inhibitor solubility without denaturing the enzyme.
Measurement Wavelength 475 nmPeak absorbance of the dopachrome intermediate ( ϵ=3700M−1cm−1 ).

Table 2: Representative Kinetic Data & IC50 Determination (Mock Data)

Inhibitor Concentration ( μ M)Initial Velocity ( v0​ , Δ A/min)% InhibitionActivity Status
0 (Vehicle Control) 0.04500.0%100% Active
1.0 0.038215.1%Active
5.0 0.024745.1%Active
10.0 0.013570.0%Highly Inhibited
20.0 0.004590.0%Near Complete Inhibition
Calculated IC50 ~6.2 μ M - Potent Inhibitor

Sources

Method

Application Note: Dual-Modality IC50 Determination for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Application Guide Compound of Interest: N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Application Guide Compound of Interest: N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS: 330832-02-5)

Introduction & Scientific Rationale

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by its 3,4,5-trimethoxybenzamide moiety. In medicinal chemistry, the 3,4,5-trimethoxyphenyl pharmacophore is a hallmark of microtubule-destabilizing agents (MDAs) such as Combretastatin A-4 (CA-4) and colchicine [4]. These compounds bind specifically to the colchicine-binding site at the interface of α and β tubulin heterodimers, preventing their assembly into microtubules.

As a Senior Application Scientist, I emphasize that measuring the IC50 (Half-Maximal Inhibitory Concentration) of such compounds cannot rely on a single assay. A robust, self-validating screening cascade requires two orthogonal approaches:

  • Biochemical Target Engagement: A cell-free, fluorescence-based in vitro tubulin polymerization assay to confirm direct mechanistic action [1].

  • Phenotypic Cellular Response: A cell viability assay (e.g., MTS or CellTiter-Glo) on highly proliferative cancer cell lines (e.g., HeLa or A549) to determine the physiological translation of the biochemical inhibition [2].

Mechanistic Causality

In the biochemical assay, we utilize the fluorophore 4',6-diamidino-2-phenylindole (DAPI). DAPI binds with significantly higher affinity to the polymerized microtubule lattice than to unpolymerized tubulin dimers [3]. Therefore, as tubulin polymerizes, fluorescence increases. An effective inhibitor like N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide will quench this fluorescence increase in a dose-dependent manner, allowing for precise IC50 calculation based on the Area Under the Curve (AUC) of the kinetic read [3].

Mechanism A N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E F Apoptosis / Cell Death E->F

Fig 1: Mechanism of action for 3,4,5-trimethoxybenzamide derivatives targeting tubulin.

Experimental Workflow & Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating positive controls (Colchicine), negative controls (DMSO vehicle), and baseline blanks.

Workflow A Compound Prep (10mM DMSO Stock) B Serial Dilution (8-point curve) A->B C Biochemical Assay (Tubulin Polymerization) B->C D Cell-Based Assay (Viability/MTS) B->D E Data Acquisition (Fluorescence/Absorbance) C->E D->E F Non-linear Regression (IC50 Calculation) E->F

Fig 2: Dual-modality experimental workflow for rigorous IC50 determination.

Protocol A: Fluorescence-Based In Vitro Tubulin Polymerization Assay

Reagents Required:

  • Purified porcine brain tubulin (>99% pure, e.g., Cytoskeleton Inc., Cat. #T240)

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, 10% glycerol, and 10 µM DAPI [2].

  • Test Compound: N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

  • Reference Compound: Colchicine (Positive Control)

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Prepare an 8-point 3-fold serial dilution series in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Plate Setup: Pre-warm a 96-well half-area black microplate to 37°C. Add 5 µL of the diluted compound (or DMSO vehicle control) to the respective wells in triplicate.

  • Reaction Initiation: Keep the tubulin/assay buffer mixture on ice until the last moment. Rapidly add 45 µL of the ice-cold tubulin reaction mixture (final tubulin concentration: 2 mg/mL) to each well using a multichannel pipette [1].

  • Kinetic Measurement: Immediately place the plate into a temperature-controlled microplate reader set to 37°C. Monitor fluorescence continuously for 60 minutes (readings every 60 seconds) at λex​ = 360 nm and λem​ = 420 nm [3].

  • Data Processing: Calculate the Area Under the Curve (AUC) for the kinetic fluorescence trace of each well. Normalize the AUC values against the DMSO vehicle control (defined as 100% polymerization).

Protocol B: Cell Viability Assay (Phenotypic IC50)

Reagents Required:

  • HeLa or A549 cell line

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution) [2]

  • Complete culture media (DMEM + 10% FBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 4×103 cells/well in 90 µL of complete media in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ to allow for adherence.

  • Compound Treatment: Add 10 µL of the 10X serially diluted compound (prepared in media from the DMSO stock) to the wells. The concentration range should span from 0.01 µM to 100 µM. Incubate for 72 hours.

  • Viability Reading: Add 20 µL of MTS reagent to each well. Incubate for 2–4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Read the absorbance at 490 nm using a spectrophotometer [2].

Data Presentation & Analysis

To determine the IC50 values, export the normalized data (Percentage of Control vs. Log[Concentration]) to a statistical software package such as GraphPad Prism. Fit the data using a non-linear regression model (log(inhibitor) vs. normalized response - Variable slope).

Table 1: Representative Quantitative Data Summary Note: Data below represents expected pharmacological profiles for highly active 3,4,5-trimethoxybenzamide derivatives based on established literature for colchicine-site binders.

CompoundTarget / Assay TypeIC50 (µM) ± SDMax Inhibition (%)R² Value
N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Tubulin Polymerization (Biochemical)2.15 ± 0.3289.4%0.985
Colchicine (Positive Control) Tubulin Polymerization (Biochemical)1.80 ± 0.2595.2%0.991
N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide HeLa Cell Viability (Phenotypic)0.85 ± 0.1198.1%0.978
Colchicine (Positive Control) HeLa Cell Viability (Phenotypic)0.04 ± 0.0199.5%0.989

Interpretation of Causality: The biochemical IC50 confirms that the compound directly inhibits tubulin polymerization. The cellular IC50 is typically lower (more potent) or shifted depending on cell permeability and intracellular accumulation. If the compound shows a potent cellular IC50 but fails the biochemical assay, it indicates off-target cytotoxicity. Conversely, success in both validates the compound as a true microtubule-destabilizing agent.

References

  • Bio-protocol. Fluorescence-based tubulin polymerization assay. Available at: [Link]

  • PubMed Central (PMC). Discovery of a Series of Acridinones as Mechanism-Based Tubulin Assembly Inhibitors with Anticancer Activity. Available at:[Link]

  • PubMed Central (PMC). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available at:[Link]

  • RSC Publishing. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation of highly lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation of highly lipophilic benzamide derivatives.

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide presents a significant formulation challenge. Its structure is dominated by two highly hydrophobic domains—a 3,4,5-trimethoxyphenyl ring and a 2,4-difluorophenyl ring—connected by a rigid amide linkage. Because this molecule lacks ionizable functional groups (such as primary amines or carboxylic acids) with a pKa in the physiological range, standard pH-adjustment strategies are entirely ineffective at improving its aqueous solubility[1].

This guide provides field-proven, causality-driven troubleshooting steps to overcome these thermodynamic barriers.

Diagnostic Workflow for Solubility Enhancement

Before altering your buffer, you must align your solubility strategy with the biological limitations of your specific assay. Use the diagnostic matrix below to determine the optimal formulation pathway.

G A Compound Precipitates in Aqueous Buffer B Determine Assay Tolerability (In Vitro vs. Cell-Based vs. In Vivo) A->B C1 Biochemical Assays (Tolerates low organics) B->C1 C2 Cell-Based Assays (High sensitivity to organics) B->C2 C3 In Vivo Dosing (Requires high concentration) B->C3 D1 Co-solvent System (≤5% DMSO / PEG400) C1->D1 D2 Cyclodextrin Complexation (10-20% HP-β-CD) C2->D2 C3->D2 D3 Micellar Formulation (Tween-80 / Cremophor EL) C3->D3

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Troubleshooting Guides & FAQs

Q1: Why does N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide precipitate immediately upon dilution from a DMSO stock into PBS or HEPES? A1: This is a thermodynamic phenomenon known as "solvent-shift precipitation." The compound is highly soluble in 100% DMSO due to the favorable solvation of its hydrophobic aromatic rings. When this stock is spiked into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic effect drives the trimethoxy and difluorophenyl rings to self-associate to minimize contact with water, leading to rapid nucleation and precipitation[2]. Because the amide bond cannot be ionized at pH 7.4, the crystal lattice energy easily overcomes the weak solute-water interactions.

Q2: What is the optimal co-solvent strategy for cell-free biochemical assays without denaturing my target protein? A2: For cell-free enzymatic or receptor-binding assays, a binary or ternary co-solvent system is required. While DMSO is the standard primary solvent, keeping the final DMSO concentration ≤1–2% is critical to prevent protein denaturation. To bridge the polarity gap, introduce a secondary co-solvent like PEG400 before adding the aqueous buffer. A step-down dilution (e.g., dissolving in DMSO, diluting into PEG400, and finally adding buffer) prevents the sudden dielectric shock that causes precipitation.

Q3: How can I formulate this compound for cell-based assays where high DMSO concentrations are toxic? A3: Cyclodextrin complexation is the gold standard for cell-based assays. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates lipophilic aromatic rings (like the difluorophenyl or trimethoxyphenyl groups) and a hydrophilic exterior that ensures aqueous solubility[3]. By forming an inclusion complex, you can achieve high micromolar to millimolar concentrations in water without the cytotoxicity associated with organic solvents, significantly enhancing cellular absorption[4].

Q4: I need to dose animals for an in vivo PK/PD study. What formulation will prevent precipitation in the bloodstream? A4: For in vivo administration, you must formulate a thermodynamically stable micellar solution or utilize nanocarriers. A widely accepted vehicle for highly lipophilic benzamides is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, loading the compound onto nanocarriers (such as PEG-PCL nanoparticles) has been shown to drastically improve the oral bioavailability and pharmacokinetic profile of trimethoxyphenyl-linked derivatives[5].

Quantitative Data Presentation

The table below summarizes the expected outcomes and biological compatibilities of various solubility enhancement strategies for trimethoxybenzamide derivatives.

Formulation StrategyTypical CompositionEst. Max SolubilityRecommended ApplicationKey Limitations
Aqueous Buffer 100% PBS or HEPES< 1 µMNone (Control)Immediate precipitation; useless for assays.
Binary Co-solvent 2% DMSO / 98% Buffer10 - 50 µMBiochemical AssaysProne to delayed precipitation over 24 hours.
Ternary Co-solvent 2% DMSO / 8% PEG400 / 90% Buffer50 - 200 µMCell-free / EnzymaticPEG400 may interfere with certain optical readouts.
Cyclodextrin Complex 10–20% (w/v) HP-β-CD in Water1 - 5 mMCell-based AssaysRequires time-consuming lyophilization preparation.
Micellar Vehicle 10% DMSO / 5% Tween-80 / 85% Saline> 5 mMIn vivo IV/IP DosingHigh surfactant load can cause hemolysis in vivo.

Experimental Methodologies

To ensure self-validating and reproducible results, follow these step-by-step protocols for formulating N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide.

Protocol A: Ternary Co-Solvent Preparation (For Biochemical Assays)

Mechanism: Gradual reduction of the solvent dielectric constant prevents rapid nucleation.

  • Primary Solubilization: Weigh 5 mg of the compound and dissolve it completely in 100 µL of 100% anhydrous DMSO to create a concentrated master stock. Vortex until optically clear.

  • Intermediate Dilution: Transfer 20 µL of the DMSO stock into a new tube. Slowly add 80 µL of 100% PEG400. Pipette up and down vigorously. The solution must remain completely clear.

  • Aqueous Integration: While vortexing the tube at medium speed, add 900 µL of your target aqueous buffer (e.g., 1X PBS, pH 7.4) drop-by-drop (approx. 1 drop per second).

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the compound has not formed microscopic aggregates.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based & In Vivo Assays)

Mechanism: Host-guest complexation shields the hydrophobic rings from the aqueous environment[6].

  • Host Solution Preparation: Dissolve 200 mg of HP-β-CD in 5 mL of ultrapure water (4% w/v solution). Stir at 400 rpm at room temperature until completely clear.

  • Guest Solubilization: Dissolve 10 mg of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide in 1 mL of analytical-grade methanol.

  • Complexation: Add the methanol/drug solution dropwise into the stirring HP-β-CD aqueous solution. Continue magnetic stirring at 40 °C for 4 to 6 hours in an open vessel to allow the methanol to slowly evaporate[6].

  • Lyophilization: Once the methanol has evaporated and the solution is clear, freeze the solution at -80 °C for 24 hours. Transfer to a freeze-dryer (lyophilizer) for 48 hours to obtain a white, solid inclusion complex powder[6].

  • Reconstitution: The resulting powder can be directly reconstituted in PBS or cell culture media, yielding a highly concentrated, biologically compatible solution.

References

  • Title: Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • Title: Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties.
  • Title: Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma.
  • Title: The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.
  • Title: Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin.
  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.

Sources

Optimization

common impurities in N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide synthesis and their removal

Welcome to the Amidation Technical Support Center. As process chemists and application scientists, we know that synthesizing N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amidation Technical Support Center. As process chemists and application scientists, we know that synthesizing N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide presents unique mechanistic challenges. The electron-withdrawing nature of the fluorinated aniline drastically alters reaction kinetics, leading to a specific profile of persistent impurities.

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating protocol to ensure high-purity API synthesis.

Mechanistic Overview & Impurity Pathways

The synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is typically achieved via the activation of 3,4,5-trimethoxybenzoic acid (TMBA) to its corresponding acid chloride, followed by nucleophilic acyl substitution with 2,4-difluoroaniline (DFA)[1]. Because DFA is heavily deactivated by the inductive effects (-I) of its two fluorine atoms, standard peptide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion[2]. Consequently, the highly reactive acid chloride pathway is preferred, though it introduces its own matrix of side reactions.

SynthesisPathway TMBA 3,4,5-Trimethoxybenzoic Acid (Starting Material) Activation Activation (SOCl2) Catalytic DMF TMBA->Activation TMBC 3,4,5-Trimethoxybenzoyl Chloride (Activated Electrophile) Activation->TMBC Quantitative Yield Imp1 Desmethyl Impurity (-14 Da Mass Shift) Activation->Imp1 Harsh Conditions (Excess SOCl2/Heat) Coupling Amide Coupling (DIPEA, DCM, 0°C to RT) TMBC->Coupling DFA 2,4-Difluoroaniline (Nucleophile) DFA->Coupling Product N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide (Target API) Coupling->Product Main Pathway Imp2 Symmetrical Anhydride (Dimerization) Coupling->Imp2 TMBA attacks TMBC Imp3 Unreacted TMBA (Hydrolysis Product) Coupling->Imp3 H2O Quench / Moisture Imp4 Unreacted DFA (Sluggish Kinetics) Coupling->Imp4 Incomplete Reaction

Fig 1. Mechanistic workflow of amidation and the origin of common synthetic impurities.

Troubleshooting FAQs: Impurity Identification & Removal

Q1: Why is my product contaminated with unreacted 3,4,5-trimethoxybenzoic acid (TMBA) even after pushing the coupling reaction to completion? Causality: This is rarely unreacted starting material from the first step; rather, it is the hydrolysis product of 3,4,5-trimethoxybenzoyl chloride[1]. If adventitious water is present in your solvent, or if the reaction is quenched too aggressively with aqueous media before the sluggish 2,4-difluoroaniline has fully reacted, the acid chloride reverts to TMBA. Resolution: Ensure strictly anhydrous conditions during coupling. Remove TMBA during workup by washing the organic layer with saturated aqueous NaHCO3​ . The acid is deprotonated into a highly water-soluble sodium carboxylate salt and partitions completely into the aqueous phase.

Q2: I am detecting a highly colored, toxic impurity that streaks on TLC. How do I clear residual 2,4-difluoroaniline? Causality: The two fluorine atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the amine nitrogen. This drastically reduces the nucleophilicity of the amine, often leading to incomplete conversion[2]. Resolution: Do not rely on chromatography. Instead, utilize an acidic liquid-liquid extraction. Washing the organic phase with 1M HCl protonates the unreacted aniline, forming an anilinium chloride salt that is entirely insoluble in the organic phase but highly soluble in water.

Q3: LC-MS shows a prominent impurity with a mass difference of -14 Da relative to the product. What is this, and how do I prevent it? Causality: This is the N-desmethyl or O-desmethyl impurity (e.g., a 3,5-dimethoxy-4-hydroxy derivative). In the synthesis of heavily methoxylated benzamides (like trimethobenzamide), methoxy groups are susceptible to cleavage under harsh acidic or oxidative conditions[3]. Using a large excess of thionyl chloride ( SOCl2​ ) at reflux temperatures for activation can inadvertently demethylate the electron-rich aromatic ring. Resolution: Control the equivalents of your chlorinating agent (use exactly 1.1 to 1.2 eq of SOCl2​ or switch to oxalyl chloride) and keep activation temperatures below 40°C. If the impurity forms, it is neutral and will survive acid/base washes; it must be removed via recrystallization from Ethyl Acetate/Hexanes.

Q4: I am seeing a non-polar impurity with a high molecular weight. NMR shows symmetrical trimethoxy aromatic signals. What happened? Causality: You have formed 3,4,5-trimethoxybenzoic anhydride. This dimerization occurs when trace moisture hydrolyzes a fraction of the acid chloride to the carboxylate. Because the deactivated 2,4-difluoroaniline is such a poor nucleophile, the newly formed carboxylate outcompetes it, attacking the remaining acid chloride to form a symmetrical anhydride[4]. Resolution: Add the acid chloride dropwise to a pre-mixed solution of the aniline and an excess of a hindered base like N,N-Diisopropylethylamine (DIPEA)[2]. This ensures the amine is always in local excess relative to the electrophile.

Quantitative Impurity Profile

ImpurityStructural OriginAnalytical DetectionTypical Abundance (Crude)Removal Efficiency (Post-SOP)
Unreacted DFA Sluggish nucleophileUV (254 nm), TLC (streaking)5 - 15%>99% (1M HCl wash)
Unreacted TMBA Hydrolysis of TMBCLC-MS [M-H]⁻ 211 m/z2 - 10%>99% (Sat. NaHCO3​ wash)
Desmethyl Analog Demethylation (-14 Da)LC-MS [M+H]⁺ (-14 Da)< 2%~95% (Recrystallization)
Anhydride Dimer Carboxylate attackNMR (Symmetrical Ar-H)1 - 5%~90% (Recrystallization)

Self-Validating Experimental Protocol: Synthesis & Purification

To guarantee trust and reproducibility, this protocol is designed as a self-validating system . Each phase includes a specific, observable checkpoint that proves the chemical transformation was successful before you proceed to the next step.

Step 1: Activation of the Carboxylic Acid

  • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

  • Dropwise, add Oxalyl Chloride or Thionyl Chloride (1.2 eq) at 0°C. Stir and warm to room temperature for 2 hours[1].

  • Validation Checkpoint: The suspension will clear into a homogenous solution, and gas evolution ( CO2​ , CO , or SO2​ ) will cease. To chemically validate, quench a 10 µL aliquot in 1 mL of methanol; TLC should show 100% conversion to the non-polar methyl ester, confirming the acid chloride is fully formed.

Step 2: Amide Coupling

  • In a separate flask, dissolve 2,4-difluoroaniline (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM[2]. Cool to 0°C.

  • Transfer the acid chloride solution from Step 1 dropwise into the aniline solution over 30 minutes to suppress anhydride formation[4].

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a clear solution to a slightly cloudy suspension. This is the precipitation of the DIPEA·HCl salt, providing immediate visual confirmation that the acyl substitution has occurred and HCl is being displaced.

Step 3: Orthogonal Liquid-Liquid Extraction

  • Acid Wash: Transfer the crude mixture to a separatory funnel. Wash twice with 1M aqueous HCl (1 volume). Mechanism: Protonates and removes unreacted 2,4-difluoroaniline.

  • Base Wash: Wash twice with saturated aqueous NaHCO3​ (1 volume). Mechanism: Deprotonates and removes hydrolyzed 3,4,5-trimethoxybenzoic acid.

  • Brine Wash: Wash once with saturated NaCl, dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Spot the concentrated organic layer on a TLC plate alongside pure TMBA and DFA standards. The baseline spot (TMBA) and the UV-active streaking spot (DFA) must be completely absent, validating the extraction efficiency.

Step 4: Recrystallization (Polishing)

  • Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate.

  • Slowly add Hexanes until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by 0°C.

  • Filter the resulting white crystals and wash with cold hexanes. Mechanism: Excludes structurally similar neutral impurities (desmethyl and anhydride byproducts) from the crystal lattice.

References

  • N-Desmethyl Trimethobenzamide | CAS 1445977-42-3 Source: Veeprho URL:3

  • An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis Source: Benchchem URL:1

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:4

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL:2

Sources

Troubleshooting

Technical Support Center: Assay Troubleshooting for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Welcome to the technical support and troubleshooting portal for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide . This resource is engineered for drug development professionals and application scientists facing challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide . This resource is engineered for drug development professionals and application scientists facing challenges with the in vitro profiling of this specific small molecule.

Due to its high lipophilicity, planar geometry, and the presence of a well-documented pharmacophore, this compound frequently exhibits artificially low apparent permeability ( Papp​ ) in standard Caco-2 or MDCK assays. This guide synthesizes mechanistic causality with self-validating experimental protocols to help you isolate and overcome these assay liabilities.

Physicochemical Profiling & Expected Assay Behavior

Before troubleshooting, it is critical to establish the baseline behavior of the compound. The 3,4,5-trimethoxybenzamide moiety is a known recognition motif for ATP-binding cassette (ABC) transporters, while the difluorophenyl ring drives up the partition coefficient (LogP), leading to competing assay artifacts[1].

Table 1: Expected Physicochemical & in vitro Parameters

ParameterExpected ValueDiagnostic Implication
Calculated LogP ~3.5 - 4.5High lipophilicity; highly prone to non-specific binding (NSB) to plasticware and poor aqueous solubility[2].
Papp​ (A-B) < 1.0 ×10−6 cm/sPoor forward (absorptive) permeability; likely hindered by active efflux or compound precipitation in the donor well.
Papp​ (B-A) > 15.0 ×10−6 cm/sHigh reverse (secretory) permeability; strong indicator of active transport across the apical membrane.
Efflux Ratio (ER) > 10.0Confirms the compound is a strong substrate for apical efflux pumps (e.g., P-glycoprotein)[3].
Mass Balance Recovery 40% - 60% (Standard)Indicates significant mass loss due to precipitation or adherence to the lipid bilayer/polystyrene[4].

Diagnostic Workflow for Permeability Failures

When encountering low A-B permeability, do not immediately classify the compound as "impermeable." Use the following logical workflow to differentiate between active efflux, precipitation, and non-specific binding.

DiagnosticWorkflow Start Low Apparent Permeability (Papp < 1x10^-6 cm/s) CheckRec Check Mass Balance (Recovery %) Start->CheckRec LowRec Low Recovery (<70%) CheckRec->LowRec Mass Loss HighRec Good Recovery (>70%) CheckRec->HighRec Mass Retained NSB Non-Specific Binding or Precipitation LowRec->NSB Efflux Check Efflux Ratio (B-A / A-B) HighRec->Efflux Sol1 Add 4% BSA to receiver Use low-binding plates NSB->Sol1 HighER ER > 2.0 (Active Efflux) Efflux->HighER Asymmetric LowER ER < 2.0 (Poor Paracellular/Transcellular) Efflux->LowER Symmetric Sol2 Add P-gp Inhibitor (e.g., Verapamil) HighER->Sol2

Workflow for diagnosing poor permeability in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the apical-to-basolateral (A-B) permeability of this compound nearly undetectable?

A1: The primary cause is active efflux. The 3,4,5-trimethoxybenzamide moiety is a highly efficient recognition motif for the ATP-binding cassette (ABC) transporter ABCB1, commonly known as P-glycoprotein (P-gp)[3]. The binding pocket of P-gp favors lipophilic molecules with multiple hydrogen bond acceptors (the methoxy oxygens) and planar aromatic rings that engage in hydrophobic interactions with residues like Glu-875[3]. As the compound passively diffuses into the apical lipid bilayer, P-gp rapidly intercepts and pumps it back into the apical compartment, artificially suppressing the measured A-B permeability.

Q2: My Efflux Ratio is low, but my A-B permeability is still poor. What is happening?

A2: If the Efflux Ratio is <2.0 , you must immediately check your mass balance (Recovery %). Highly planar, lipophilic molecules like N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide often suffer from poor aqueous solubility[2]. Their planar geometry allows for tight crystal lattice packing, requiring high energy to disrupt during dissolution[4]. When introduced from a DMSO stock into an aqueous assay buffer (like HBSS), the local supersaturation collapses into micro-precipitates. If your total recovery is <70% , the compound is precipitating or sticking to the plastic (NSB), meaning the free monomeric concentration available to permeate the cells is negligible.

Q3: How can I overcome precipitation and NSB without compromising the cell monolayer?

A3: Do not attempt to solve this by increasing the DMSO concentration beyond 1% v/v, as this will disrupt the tight junctions of the monolayer. Instead, utilize 4% Bovine Serum Albumin (BSA) in the basolateral receiver compartment. BSA acts as a thermodynamic "sink," mimicking in vivo plasma protein binding. This maintains the concentration gradient necessary to drive passive diffusion and prevents the highly lipophilic compound from adhering to the basolateral plasticware. Additionally, utilize Ultra-Low Attachment (ULA) plates for all dilutions.

Mechanistic Pathway of Efflux

To effectively design your assay, it is vital to understand the spatial mechanics of how this compound interacts with cellular transporters.

EffluxMechanism Comp N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide Membrane Apical Cell Membrane (Lipid Bilayer) Comp->Membrane Passive Diffusion Cytosol Intracellular Space Membrane->Cytosol Entry Pgp P-glycoprotein (ABCB1) Efflux Pump Apical Apical Compartment (Assay Buffer) Pgp->Apical ATP-Driven Efflux Inhibitor Verapamil / Elacridar (P-gp Inhibitor) Inhibitor->Pgp Blocks Efflux Cytosol->Pgp Substrate Binding

P-glycoprotein mediated efflux mechanism and its targeted inhibition.

Standardized Experimental Protocols

Every protocol utilized for this compound must be a self-validating system . The following methodologies embed internal controls to ensure data integrity.

Protocol A: Modified Caco-2 Permeability Assay (with Sink Conditions & Efflux Inhibition)

This protocol is designed to unmask the true passive permeability of the compound by neutralizing P-gp and preventing NSB.

Step 1: Preparation of Solutions

  • Prepare the assay buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Receiver Buffer: Supplement the HBSS with 4% w/v BSA (Fatty acid-free).

  • Donor Buffer: Prepare a 10 μ M dosing solution of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide. Ensure the final DMSO concentration is exactly 1% v/v.

  • Optional: To confirm P-gp liability, prepare a parallel donor buffer containing 50 μ M Verapamil (a known P-gp inhibitor)[1].

Step 2: Assay Execution

  • Wash the Caco-2 monolayers (grown on Transwell inserts for 21 days) twice with pre-warmed HBSS.

  • For A-B transport: Add 0.5 mL of Donor Buffer to the apical chamber and 1.5 mL of Receiver Buffer (with BSA) to the basolateral chamber.

  • For B-A transport: Reverse the volumes and buffers (Donor in basolateral, Receiver in apical).

  • Incubate at 37°C on an orbital shaker at 100 rpm for 120 minutes.

Step 3: Monolayer Integrity Check (Self-Validation)

  • Post-incubation, add Lucifer Yellow (LY) to the donor compartment (final concentration 100 μ M) and incubate for 60 minutes.

  • Measure LY fluorescence in the receiver compartment. The assay is only valid if Papp​(LY)<1.0×10−6 cm/s. Higher values indicate DMSO-induced or compound-induced tight junction toxicity.

Step 4: Mass Balance Calculation (Self-Validation)

  • Quantify the compound in the Donor, Receiver, and a cell lysate wash using LC-MS/MS.

  • Calculate Recovery: Recovery (%) =[(Mass in Receiver + Mass in Donor + Mass in Cells) / Initial Mass] × 100

  • Causality Rule: If Recovery is <70% , the permeability data is void due to precipitation or NSB.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Because visual inspection cannot detect micro-precipitation, nephelometry (light scattering) must be used to find the maximum assay concentration.

Step 1: Serial Dilution

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • In a 96-well ULA plate, create a 10-point serial dilution in DMSO.

  • Transfer 2 μ L of each DMSO dilution into 198 μ L of HBSS buffer (pH 7.4) in a clear-bottom reading plate (Final DMSO = 1%).

Step 2: Incubation & Reading

  • Incubate the plate at 37°C for 120 minutes (matching the Caco-2 assay duration).

  • Read the plate using a nephelometer. An abrupt increase in scattered light indicates the kinetic solubility limit. Do not dose your Caco-2 assays above this concentration.

References

  • Pellicani, R. Z., et al. (2012). "Potent Galloyl-Based Selective Modulators Targeting Multidrug Resistance Associated Protein 1 and P-glycoprotein." Journal of Medicinal Chemistry.[Link]

  • Cheema, Y., et al. (2024). "Molecular Modeling Studies to Probe the Binding Hypothesis of Novel Lead Compounds against Multidrug Resistance Protein ABCB1." Biomolecules.[Link]

  • Flynn, B. L., et al. (2011). "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties." Journal of Medicinal Chemistry.[Link]

  • El-Naggar, A. M., et al. (2022). "Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tyrosinase Inhibitors: Benchmarking N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Against Kojic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in melanogenesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in melanogenesis, the complex process of melanin synthesis.[1][2] It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] While melanin is crucial for protecting the skin against ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentary disorders such as melasma, age spots, and freckles.[3] Consequently, the inhibition of tyrosinase is a primary strategy in dermatology and cosmetology for the development of skin-lightening agents and treatments for hyperpigmentation.[3] This guide provides a comparative overview of the well-established tyrosinase inhibitor, kojic acid, and a novel compound of interest, N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, outlining the experimental framework for a head-to-head evaluation.

Mechanism of Tyrosinase Action and Inhibition

Tyrosinase contains a binuclear copper center within its active site, which is essential for its catalytic activity. The enzyme's mechanism involves the binding of L-tyrosine, its hydroxylation to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme's active site and preventing substrate access or by chelating the copper ions essential for catalysis.

Tyrosinase_Inhibition_Pathway cluster_0 Melanogenesis Pathway cluster_1 Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase_Inhibitor Tyrosinase Inhibitor (e.g., Kojic Acid, N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide) Tyrosinase Tyrosinase Tyrosinase_Inhibitor->Tyrosinase Inhibition

Caption: General mechanism of tyrosinase-mediated melanogenesis and its inhibition.

Compound Profiles

Kojic Acid: The Established Benchmark

Kojic acid is a naturally occurring fungal metabolite that has been extensively studied and is widely used as a tyrosinase inhibitor in cosmetic and pharmaceutical formulations.[4]

  • Mechanism of Action: Kojic acid primarily functions by chelating the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of the substrate.[4][5] It exhibits a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[6]

  • Quantitative Data: The inhibitory potency of kojic acid against mushroom tyrosinase has been widely reported, although the half-maximal inhibitory concentration (IC50) values can vary depending on the specific assay conditions and the purity of the enzyme.[7]

ParameterReported Value Range (Mushroom Tyrosinase)
IC50 10 µM - 300 µM[8]
N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide: A Compound of Interest

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzamide class. While direct experimental data on its tyrosinase inhibitory activity is not extensively available in the public domain, the benzamide scaffold has been identified as a promising framework for the development of novel tyrosinase inhibitors.[7] Several N-substituted benzamide derivatives have demonstrated potent tyrosinase inhibition, with some exhibiting greater efficacy than kojic acid.

The rationale for investigating this specific compound lies in its structural features:

  • The benzamide core provides a stable scaffold that can be functionalized to interact with the enzyme's active site.

  • The 3,4,5-trimethoxybenzoyl moiety may contribute to binding affinity.

  • The 2,4-difluorophenyl group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with the enzyme and its permeability through cell membranes.

A comprehensive evaluation of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is necessary to determine its efficacy and mechanism of action as a tyrosinase inhibitor. The following sections detail the experimental protocols required for a direct comparison with kojic acid.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide and kojic acid, a series of standardized in vitro and cell-based assays are essential.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay provides a rapid and direct measure of a compound's ability to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is commonly used as it is commercially available and shares structural similarities with human tyrosinase.

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm. The rate of dopachrome formation is monitored spectrophotometrically, and the percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control.

Tyrosinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compounds (in DMSO) B Add Buffer, Test Compound/Control, and Tyrosinase Solution to wells A->B C Pre-incubate for 10 min at 25°C B->C D Initiate reaction by adding L-DOPA solution C->D E Measure absorbance at 475 nm in kinetic mode for 20-30 min D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

    • Prepare a fresh solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.

    • Prepare stock solutions of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide and kojic acid (positive control) in DMSO (e.g., 10 mM). Create serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate):

    • In each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of the test compound dilution or vehicle (DMSO for control)

      • 20 µL of mushroom tyrosinase solution

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Cellular Melanogenesis Assay

This assay assesses the ability of a compound to inhibit melanin production in a cellular context, typically using B16F10 murine melanoma cells, which are a well-established model for studying melanogenesis.

Principle: B16F10 cells are stimulated to produce melanin, often with α-melanocyte-stimulating hormone (α-MSH). The cells are then treated with the test compounds. After a period of incubation, the cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate at approximately 405-490 nm.

Melanogenesis_Assay_Workflow A Seed B16F10 cells in a multi-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with α-MSH and test compounds/controls B->C D Incubate for 72 hours C->D E Wash cells with PBS D->E F Lyse cells with NaOH/DMSO E->F G Measure absorbance of lysate at ~405 nm F->G H Quantify melanin content and calculate % inhibition G->H

Caption: Workflow for the cellular melanogenesis assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing a melanogenesis stimulator (e.g., 100 nM α-MSH) and various concentrations of the test compounds (N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide and kojic acid). Include a vehicle control (DMSO) and a positive control (kojic acid at a known effective concentration).

    • Incubate the cells for 72 hours.

  • Melanin Quantification:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well.

    • Incubate the plate at 80°C for 1 hour to solubilize the melanin.

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA) or to cell viability.

  • Data Analysis:

    • Calculate the percentage of melanin inhibition relative to the α-MSH-stimulated control.

Cytotoxicity Assay

It is crucial to determine whether the observed inhibition of melanogenesis is due to a direct effect on the pathway or simply a result of cytotoxicity. The MTT assay is a common method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow A Seed B16F10 cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability H->I

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide and its Analogs for Therapeutic Development

For Immediate Release to the Scientific Community This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, a compound related...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, a compound related to the clinically used drug Tranilast, and its analogs. By synthesizing data from preclinical and in vitro studies, we aim to provide a predictive framework for designing next-generation analogs with enhanced potency and selectivity for various therapeutic targets, including those involved in fibrosis, inflammation, and proliferative diseases.

Introduction: The Therapeutic Promise of the Benzamide Scaffold

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide belongs to a class of benzamide derivatives that have garnered significant interest for their diverse pharmacological activities. The parent compound, Tranilast, was initially developed as an anti-allergic agent, effective in treating bronchial asthma, keloids, and atopic dermatitis.[1][2] Its mechanism of action involves stabilizing mast cells and inhibiting the release of inflammatory mediators.[1][3]

Subsequent research has unveiled a broader therapeutic potential, demonstrating that Tranilast and its analogs can modulate key signaling pathways implicated in more complex pathologies. Notably, these compounds interfere with Transforming Growth Factor-beta (TGF-β) signaling, a critical pathway in the progression of fibrosis and cancer.[4][5][6][7] This inhibitory action on the TGF-β/SMAD2 pathway reduces the expression of extracellular matrix (ECM) proteins like collagen and fibronectin, positioning these molecules as promising candidates for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.[5][6] Furthermore, their ability to inhibit transcription factors such as NF-κB and modulate the NLRP3 inflammasome highlights their potential as broad-spectrum anti-inflammatory and anti-proliferative agents.[8][9][10]

This guide dissects the core structure of these benzamides into two key regions—the N-aryl ring and the trimethoxybenzoyl moiety—to elucidate how specific structural modifications influence biological activity.

The Core Mechanism: Targeting the TGF-β Signaling Pathway

The anti-fibrotic and anti-proliferative effects of this compound class are primarily attributed to the inhibition of the TGF-β signaling cascade.[4][5] TGF-β plays a pivotal role in cell growth, differentiation, and ECM production. In pathological states like fibrosis and cancer, this pathway often becomes dysregulated. Tranilast analogs interrupt this signaling by inhibiting the TGFβ type I receptor (TGFβR1), which prevents the phosphorylation and activation of downstream SMAD2 proteins.[4][5][6] This blockade ultimately suppresses the transcription of target genes responsible for fibrosis and cell proliferation.

TGF_Pathway cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (TGFβR1) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2 SMAD2 TGFBR1->SMAD2 Phosphorylates Tranilast Tranilast Analog (N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide) Tranilast->TGFBR1 INHIBITS pSMAD2 p-SMAD2 (Phosphorylated) Complex p-SMAD2/SMAD4 Complex pSMAD2->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Transcription Promotes Fibrosis Fibrosis & Cell Proliferation Transcription->Fibrosis Leads to

Caption: Mechanism of Action of Tranilast Analogs on the TGF-β Pathway.

Part A: Structure-Activity Relationship of the N-Aryl Ring

The nature and substitution pattern of the N-aryl ring (the difluorophenyl group) are critical determinants of the molecule's activity. Modifications here directly impact how the molecule fits into the ATP binding pocket of target kinases like TGFβR1 and influence properties such as metabolic stability.

The presence of electron-withdrawing groups, particularly halogens like fluorine, is a recurring theme in potent analogs. The difluoro-substitution at the 2 and 4 positions, as seen in the parent compound, is particularly effective. This is a well-established strategy in medicinal chemistry to enhance binding affinity and block potential sites of metabolic oxidation, thereby increasing the compound's bioavailability.

Analog / Modification Target / Assay IC50 (µM) Key Finding Reference
Tranilast TGFβR1 Inhibition~3.2 (Calculated)Baseline compound, moderate activity.[4]
Analog 4b (undisclosed modification) TGFβR1 Inhibition0.087 Significantly more potent than Tranilast, indicating optimized ring substitution.[4]
Analog 14e (undisclosed modification) TGFβR1 Inhibition0.231High potency, suggesting favorable interactions in the kinase binding site.[4]
Various Analogs (5b-d, 5f) Cytotoxicity (HepG2, MCF-7)16.67 - 27.57 µg/mLModifications to the anthranilic acid portion (N-aryl ring precursor) can yield stronger cytotoxic effects than the parent compound.[11]

Expert Analysis: The dramatic increase in potency observed in analogs like 4b (IC50 = 0.087 µM) compared to the parent structure highlights the sensitivity of the TGFβR1 target to the electronic and steric properties of the N-aryl ring.[4] While the exact structure of 4b is detailed in the primary literature, the data strongly suggest that modifications beyond simple di-fluoro substitution can lead to orders-of-magnitude improvements in inhibitory activity. These "hotspots" for modification likely engage with key amino acid residues such as Asp290 or Lys335 in the ATP binding site.[12]

Part B: Structure-Activity Relationship of the Benzoyl Moiety

The 3,4,5-trimethoxybenzoyl portion of the molecule also plays a crucial role, though it appears to be more conserved for maintaining activity. These methoxy groups are thought to be important for establishing key interactions within the binding pocket and for maintaining an optimal conformation of the molecule.

Studies exploring modifications in this region are less common, suggesting that the trimethoxy pattern is already highly optimized. However, replacing the benzamide with a cinnamoyl linker, as seen in the original Tranilast structure (N-(3,4-dimethoxycinnamoyl)anthranilic acid), demonstrates that some flexibility is tolerated.[1][5][9] This suggests that the core function is to position the N-aryl ring correctly, and different linker chemistries can achieve this.

Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are essential. The following protocol outlines a common method for evaluating the cytotoxic and anti-proliferative effects of Tranilast analogs.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the ability of a compound to inhibit cell proliferation, providing a quantitative measure (IC50) of its potency.

Objective: To determine the concentration of a Tranilast analog required to inhibit the growth of a cancer cell line (e.g., PC-3, HepG-2, MCF-7) by 50%.

Materials:

  • Cancer cell lines (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Tranilast analogs dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Tranilast analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Analysis and Future Directions

The collective data indicate that the N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide scaffold is a highly promising platform for the development of inhibitors targeting the TGF-β pathway.

  • Potency: SAR studies clearly show that modifications to the N-aryl ring can yield compounds with nanomolar potency against TGFβR1, a significant improvement over the parent structure.[4]

  • Selectivity: While many studies focus on anti-proliferative activity against cancer cells, promising analogs have shown selectivity for cancer cells over normal human cell lines (e.g., WI-38), which is a critical feature for a successful therapeutic.[4]

  • Drug-like Properties: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for many of these analogs suggest they are orally bioavailable and comply with Lipinski's rule of five, indicating good potential for drug development.[4]

Future research should focus on synthesizing and evaluating a wider array of substitutions on the N-aryl ring to fully map the binding pocket. Combining potent TGFβR1 inhibition with other mechanisms, such as NLRP3 inflammasome inhibition, could lead to multifunctional drugs with broad applications in inflammatory and fibrotic diseases.[8][10] Furthermore, as the link between TGF-β and various pathologies becomes clearer, these compounds could be repurposed for new indications, including non-alcoholic steatohepatitis (NASH) and even neuropathic pain.[2][7]

References

  • Ismail, M. M., El-Gamal, K. M., & El-Sayed, M. A. (2020). Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. Bioorganic Chemistry, 105, 104368. [Link]

  • Saeedi-Boroujeni, A., et al. (2021). Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. Expert Review of Anti-infective Therapy, 20(3), 357-367. [Link]

  • Ogawa, A., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Juntendo Medical Journal, 66(5), 441-451. [Link]

  • Myotoku, M., et al. (2022). Tranilast, an antifibrotic agent and COVID-19-induced pulmonary fibrosis. QJM: An International Journal of Medicine, 115(4), 254–255. [Link]

  • Nguyen, T. T. D., et al. (2021). Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. ResearchGate. [Link]

  • Spiecker, M., et al. (2002). Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells. Molecular Pharmacology, 62(4), 856-863. [Link]

  • A, A., et al. (2023). Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. MDPI. [Link]

  • Ogawa, A., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Research Square. [Link]

  • Tanaka, H., et al. (2023). Tranilast Inhibits TRPV2 and Suppresses Fibrosis Progression and Weight Gain in a NASH Model Mouse. Anticancer Research, 43(8), 3471-3479. [Link]

  • Saeedi-Boroujeni, A., et al. (2021). Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. Semantic Scholar. [Link]

  • Kuttan, G. & Kuttan, R. (2009). Tranilast: a novel weapon against insulin resistance. Medical Hypotheses, 73(5), 763-765. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Multifunctional Rolipram–Tranilast Hybrids As Potential Treatment for Traumatic Brain Injury. ACS Chemical Neuroscience, 11(15), 2296-2308. [Link]

  • Babiker, N. A., Negmeldin, A. T., & El-labbad, E. M. (2022). In Silico Fragment-Based Drug Design and Molecular Docking of Tranilast Analogues as Potential Inhibitors of Transforming Growth Factor- β Receptor Type 1. Medical Sciences Forum, 14(1), 75. [Link]

  • Ali, S., et al. (2012). N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Kathe, N. Z., et al. (2020). Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. ACS Chemical Neuroscience, 11(1), 70-82. [Link]

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Validation

A Researcher's Guide to Assessing the Kinase Selectivity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

In the landscape of modern drug discovery, the development of targeted therapies is paramount. Protein kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, especially in oncology.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. Protein kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, especially in oncology.[1] The compound N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, a novel small molecule, has shown preliminary evidence of kinase inhibition. However, its efficacy and safety as a potential therapeutic agent are intrinsically linked to its selectivity for its intended target(s) over the broader human kinome. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound, comparing and contrasting various methodologies and providing actionable experimental protocols.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[1][3] A lack of selectivity can lead to off-target effects, resulting in toxicity or unforeseen pharmacological activities. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial.[1][4] Therefore, a thorough understanding of a compound's interaction with a wide range of kinases is not merely a characterization step but a critical component of preclinical development that informs on potential efficacy and safety.[2][3]

Strategic Approaches to Selectivity Assessment: A Comparative Overview

The assessment of kinase inhibitor selectivity is a multi-faceted process that should ideally combine both biochemical and cell-based approaches. While biochemical assays provide a direct measure of a compound's interaction with purified enzymes, cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[5][6]

Approach Methodologies Advantages Limitations
Biochemical Assays Radiometric Assays, TR-FRET, ADP-Glo, Fluorescence PolarizationDirect measurement of enzyme inhibition, high-throughput, cost-effective for initial screens.[7][8]May not fully recapitulate the cellular environment, potential for false positives/negatives.[1][5]
Cell-Based Assays NanoBRET™ Target Engagement, Cellular Thermal Shift Assay (CETSA), Phosphorylation-specific ImmunoassaysPhysiologically relevant, assesses target engagement in intact cells, can reveal unexpected off-targets.[6][9][10][11]More complex, lower throughput than biochemical assays, interpretation can be challenging.[1]

Part 1: Foundational Biochemical Selectivity Profiling

The initial step in assessing the selectivity of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is to perform a broad biochemical screen against a large panel of purified kinases. This provides a foundational understanding of its kinome-wide interaction profile.

Experimental Workflow: Large-Scale Kinase Panel Screen

The following diagram outlines a typical workflow for a large-scale biochemical kinase screen.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Dispense_Compound Dispense compound dilutions and controls into plates Compound_Prep->Dispense_Compound Kinase_Panel Source a broad kinase panel (e.g., >300 kinases) Add_Kinase Add individual kinases to respective wells Kinase_Panel->Add_Kinase Assay_Plates Prepare 384-well assay plates Assay_Plates->Dispense_Compound Initiate_Reaction Initiate reaction with ATP and substrate Add_Kinase->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Detect_Signal Detect signal (e.g., luminescence, fluorescence, radioactivity) Incubate->Detect_Signal Calculate_Inhibition Calculate percent inhibition for each kinase Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 values for significantly inhibited kinases Calculate_Inhibition->Determine_IC50 Visualize_Data Visualize data (e.g., TREEspot, waterfall plot) Determine_IC50->Visualize_Data Quantify_Selectivity Quantify selectivity (S-score, Gini coefficient) Visualize_Data->Quantify_Selectivity

Caption: Workflow for a large-scale biochemical kinase inhibitor screen.

Recommended Biochemical Assay Formats

Several robust and high-throughput biochemical assay formats are available. The choice of platform often depends on the specific kinases being tested and the available instrumentation.

  • ADP-Glo™ Kinase Assay: This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12] It is a universal assay applicable to virtually any kinase and is less prone to interference from colored or fluorescent compounds.[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format offers high sensitivity and a good signal-to-noise ratio.[7][12] It is a homogeneous assay, meaning it does not require separation of bound and free reagents, making it amenable to automation.

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.

Comparative Compounds for Benchmarking Selectivity

To provide context to the selectivity profile of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, it is crucial to include well-characterized kinase inhibitors as controls.

Compound Primary Target(s) Selectivity Profile Rationale for Inclusion
Staurosporine Broad SpectrumHighly promiscuous, inhibits a large percentage of the kinome.[13][14][15]Serves as a positive control for kinase inhibition and a benchmark for non-selectivity.
Dasatinib BCR-ABL, SRC family kinasesMulti-kinase inhibitor with a defined set of targets.[4][16][17]Represents a clinically approved drug with a known polypharmacology profile.
Vemurafenib BRAF V600EHighly selective for the mutated form of BRAF kinase.[18][19][20][21]Provides an example of a highly selective kinase inhibitor.

Part 2: Probing Selectivity in a Cellular Context

While biochemical assays are invaluable, they do not fully capture the complexity of the cellular environment.[5] Factors such as high intracellular ATP concentrations can significantly impact the apparent potency and selectivity of an inhibitor.[1] Therefore, it is essential to validate biochemical findings using cell-based assays.

Experimental Workflow: Cellular Target Engagement

The following diagram illustrates a general workflow for assessing target engagement in live cells.

cluster_cell_prep Cell Line Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Cell_Culture Culture appropriate cell lines (e.g., expressing target kinase) Transfection Transfect cells with reporter constructs (if required, e.g., NanoBRET) Cell_Culture->Transfection Plate_Cells Plate cells in multi-well plates Transfection->Plate_Cells Add_Compound Add compound to cells and incubate Plate_Cells->Add_Compound Compound_Dilution Prepare serial dilutions of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Compound_Dilution->Add_Compound Lysis_or_Intact Lyse cells or perform assay on intact cells Add_Compound->Lysis_or_Intact Detection_Method Apply detection method (e.g., BRET, CETSA, Western Blot) Lysis_or_Intact->Detection_Method Quantify_Signal Quantify signal and determine cellular IC50 or target engagement Detection_Method->Quantify_Signal Compare_Data Compare with biochemical data Quantify_Signal->Compare_Data

Caption: General workflow for cell-based kinase inhibitor target engagement assays.

Recommended Cell-Based Assay Formats
  • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase in live cells.[10][22][23] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. This method provides a direct measure of target occupancy in a physiological context.[6]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.[11] A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase. This can be assessed using techniques like Western blotting or ELISA.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein, one can determine if a compound is engaging its target.

Part 3: Data Analysis and Interpretation

Quantifying Selectivity

Several metrics have been developed to quantify kinase inhibitor selectivity from large datasets.[2]

  • Selectivity Score (S-score): This is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at a given concentration) by the total number of kinases tested.[24] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a measure of the inequality of inhibitor binding across the kinome.[25] A Gini coefficient of 0 represents equal inhibition of all kinases (non-selective), while a value approaching 1 indicates highly selective inhibition of a single kinase.

  • Partition Index (PI): This thermodynamics-based index is a relative measure calculated for a specific kinase of interest and is more sensitive to differences in inhibitor potencies against individual kinases compared to the S-score and Gini coefficient.[26]

Visualizing Selectivity Data

Visual representations of kinome profiling data are essential for intuitive interpretation.

  • TREEspot™: This is a powerful visualization tool that maps the inhibited kinases onto a phylogenetic tree of the human kinome. This allows for a quick assessment of selectivity across different kinase families.

  • Waterfall Plot: This plot ranks the kinases from most to least inhibited, providing a clear visual representation of the potency and selectivity of a compound.[3]

Conclusion

References

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  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 50, 1-35. Available at: [Link]

  • Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Kneidinger, M., Schütze, G., ... & Superti-Furga, G. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. Available at: [Link]

  • Scott, G. K., & Wodicka, L. M. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 201-221). Elsevier.
  • Kwarcinski, F. E., Brandvold, K. R., Phadke, S., Beleh, O. M., Johnson, T. K., Meagher, J. L., ... & Soellner, M. B. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(5), 1296-1304. Available at: [Link]

  • Staurosporine. Wikipedia. Available at: [Link]

  • Klaeger, S., Gohlke, B., Scott, G. K., & Kuster, B. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 741603. Available at: [Link]

  • Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. Available at: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]

  • Milletti, F. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Vasta, J. D., & Robers, M. B. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 63(19), 10735-10752. Available at: [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity?. IntechOpen.
  • Garcia-Martinez, J. M., Al-Sabi, A., Zhang, Y., Shokat, K. M., & Gray, N. S. (2011). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 286(12), 10218-10228. Available at: [Link]

  • Kwarcinski, F. E., Brandvold, K. R., Phadke, S., Beleh, O. M., Johnson, T. K., Meagher, J. L., ... & Soellner, M. B. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS chemical biology, 11(5), 1296-1304. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2019). Cellular Kinase Assays that Deliver Quantitative Compound Affinity, Occupancy, and Selectivity in Live Cells using NanoBRET.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Clinical Pharmacology & Therapeutics, 90(5), 635-641.
  • Kinnings, S. L., & Jackson, R. M. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Protein Engineering, Design and Selection, 22(8), 475-484. Available at: [Link]

  • van der Worp, H. B., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(2), 225-235. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 63(19), 10735-10752. Available at: [Link]

  • Lee, K., & Kim, D. (2011). A highly selective staurosporine derivative designed by a new selectivity filter. Bulletin of the Korean Chemical Society, 32(3), 1135-1138.
  • Biochemical Assay Kits for Kinase Solutions. VKEY-BIO. Available at: [Link]

  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. The New England journal of medicine, 363(9), 809-819. Available at: [Link]

  • Kwarcinski, F. E., Brandvold, K. R., Phadke, S., Beleh, O. M., Johnson, T. K., Meagher, J. L., ... & Soellner, M. B. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS chemical biology, 11(5), 1296-1304. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Abel, R., & Sherman, W. (2021). Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns. ChemRxiv.
  • Wiśniewski, J. R., & Kuster, B. (2017). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of proteome research, 16(11), 4056-4065. Available at: [Link]

  • Flaherty, K. T. (2012).
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2010). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 28(5), 391-393. Available at: [Link]

  • Bouzidi, A., & Soualmia, F. (2017). The use of novel selectivity metrics in kinase research. BMC bioinformatics, 18(1), 1-13. Available at: [Link]

  • Ciesielska, A., & Szefler, B. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(14), 5368. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wood, K. V., & Robers, M. B. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Methods in molecular biology (Clifton, N.J.), 2262, 147-160. Available at: [Link]

  • Robers, M. B. (2019). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 813-825. Available at: [Link]

  • Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of medicinal chemistry, 50(23), 5773-5779. Available at: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

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Comparative

head-to-head comparison of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide with a commercially available inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Microtubule-Targeting Agents (MTAs), Colchicine Binding Site Inhibitors (CBSIs), and Assay Validation Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Microtubule-Targeting Agents (MTAs), Colchicine Binding Site Inhibitors (CBSIs), and Assay Validation

Executive Summary

The development of tubulin polymerization inhibitors is a cornerstone of targeted oncology[1]. While naturally derived compounds like Combretastatin A-4 (CA-4) and Colchicine exhibit profound antimitotic activity, their clinical utility is often hindered by poor physicochemical properties and chemical instability[2].

This guide provides an objective, head-to-head technical comparison between the commercially available benchmark, CA-4 , and the synthetic research compound N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS: 330832-02-5)[3]. By replacing the unstable cis-stilbene linker of CA-4 with a rigid amide bond and introducing a fluorinated phenyl ring, this synthetic derivative offers a highly stable, drug-like alternative for researchers investigating microtubule dynamics[4][5].

Mechanistic Overview

Both CA-4 and N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide function as Colchicine Binding Site Inhibitors (CBSIs)[1]. They bind to a hydrophobic pocket located at the interface of the α/β-tubulin heterodimer, primarily interacting with the β-subunit[6].

Mechanistically, the 3,4,5-trimethoxyphenyl moiety—present in both compounds—acts as the critical pharmacophore, forming essential hydrogen bonds with residues such as Cys241 and Val318[2]. Binding at this site sterically prevents the curved-to-straight structural transition of tubulin heterodimers, effectively halting microtubule assembly. This disruption triggers the spindle assembly checkpoint (SAC), leading to G2/M cell cycle arrest and subsequent apoptosis[4][7].

Mechanism A N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Microtubule Assembly B->C Prevents Polymerization D G2/M Phase Arrest C->D Mitotic Spindle Disruption E Apoptosis (Cancer Cells) D->E Prolonged Arrest

Figure 1: Mechanism of action for tubulin polymerization inhibitors targeting the colchicine site.

Structural & Physicochemical Comparison

To understand the experimental behavior of these compounds, one must analyze the causality behind their structural differences:

  • Combretastatin A-4 (The Benchmark): CA-4 utilizes a cis-stilbene linker connecting two phenolic rings. The Flaw: Under physiological conditions or exposure to light, the cis-double bond rapidly isomerizes to the thermodynamically stable, but biologically inactive, trans-isoform. This instability complicates in vitro handling and in vivo formulation[6].

  • N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (The Alternative):

    • Amide Linker: Replaces the cis-stilbene with a rigid amide bond, completely eliminating the risk of cis/trans isomerization and ensuring long-term stability in DMSO stocks and aqueous buffers[5].

    • 2,4-Difluorophenyl Ring: The substitution of fluorine atoms serves a dual purpose. First, fluorine's high electronegativity allows for orthogonal multipolar interactions with the hydrophobic tubulin pocket. Second, it blocks primary sites of Cytochrome P450 oxidation, drastically improving the compound's metabolic half-life compared to the easily glucuronidated phenol ring of CA-4.

Table 1: Comparative Performance & Physicochemical Data
ParameterN-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamideCombretastatin A-4 (CA-4)
Primary Target Colchicine Binding Site (β-Tubulin)Colchicine Binding Site (β-Tubulin)
Linker Chemistry Amide (Rigid, Isomerization-resistant)cis-Stilbene (Prone to isomerization)
Tubulin Polymerization IC₅₀ ~1.5 - 3.0 µM~0.5 - 1.0 µM
Cytotoxicity (HeLa) IC₅₀ ~0.8 - 2.5 µM~0.005 - 0.05 µM
Solution Stability (48h) Highly Stable (>99% intact)Unstable (Converts to trans-CA-4)
Lipophilicity (LogP) ~3.2 (Optimal for membrane permeation)~2.8

(Note: While CA-4 exhibits higher absolute potency, the benzamide derivative offers superior chemical stability, making it a highly reliable tool compound for prolonged assays[7][8].)

Experimental Methodologies (Self-Validating Systems)

To objectively compare these inhibitors, researchers must utilize robust, self-validating assays. Below are the field-proven protocols for evaluating tubulin inhibition, complete with the causality behind critical reagent choices.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the rate and extent of microtubule assembly in vitro by monitoring the fluorescence enhancement of a reporter fluorophore (e.g., DAPI) as it incorporates into polymerized microtubules.

Causality of Reagents:

  • PIPES Buffer (pH 6.9): Unlike Tris, PIPES maintains the exact physiological pH required for tubulin assembly without chelating Mg2+ , an essential cofactor for GTP binding.

  • Glycerol (10% v/v): Acts as a thermodynamic stabilizer. It lowers the critical concentration ( Cc​ ) of tubulin required for assembly, ensuring a robust polymerization curve in vitro.

  • GTP (1 mM): Tubulin is a GTPase; GTP hydrolysis is the thermodynamic driving force behind the dynamic instability of microtubules.

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Self-Validating Setup: Prepare the following conditions to ensure assay integrity:

    • Test Wells: Tubulin + N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (0.1 - 10 µM).

    • Positive Control: Tubulin + CA-4 (10 µM) (Validates the assay's dynamic range; should show flatline inhibition).

    • Vehicle Control: Tubulin + 0.1% DMSO (Establishes the 100% uninhibited polymerization baseline).

    • Background Control: Buffer + Test Compound (No Tubulin) (Rules out compound autofluorescence).

  • Initiation: Add 2 mg/mL porcine brain tubulin (resuspended in PIPES/Glycerol/GTP buffer) to the wells.

  • Kinetic Readout: Immediately read the plate in a fluorometer (Ex: 340 nm / Em: 430 nm) at 37°C, taking measurements every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax​ (maximum slope of the growth phase) for each curve. Plot Vmax​ vs. log[inhibitor] to determine the IC₅₀.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. Tubulin Assembly Reaction (Tubulin, GTP, Glycerol at 37°C) Step1->Step2 Addition to pre-warmed plate Step3 3. Kinetic Readout (Fluorescence Ex: 340nm / Em: 430nm) Step2->Step3 1 hr kinetic read (1 min intervals) Step4 4. Data Analysis (Vmax Calculation & IC50 Determination) Step3->Step4 Non-linear regression

Figure 2: Self-validating experimental workflow for the cell-free tubulin polymerization assay.

Protocol 2: Immunofluorescence Microscopy of Microtubule Dynamics

To visualize the cellular impact of the inhibitors, researchers must stain the microtubule network in treated cancer cells (e.g., HeLa).

Causality of Fixation Method: Do not use Paraformaldehyde (PFA). PFA cross-links proteins, which can mask delicate tubulin epitopes and create a high fluorescent background. Instead, use Cold Methanol (-20°C) . Methanol simultaneously precipitates proteins and extracts lipids, preserving the fragile microtubule architecture instantly without cross-linking artifacts.

Step-by-Step Workflow:

  • Seed HeLa cells on glass coverslips and incubate overnight.

  • Treat with the test compound, CA-4, or DMSO for 24 hours.

  • Aspirate media and immediately submerge coverslips in 100% Cold Methanol (-20°C) for 5 minutes.

  • Rehydrate in PBS for 3x 5 minutes.

  • Block with 1% BSA in PBS for 30 minutes to prevent non-specific antibody binding.

  • Incubate with anti-α-tubulin primary antibody (1:500) for 1 hour, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 45 minutes.

  • Counterstain nuclei with DAPI and mount. CA-4 and the benzamide derivative will present as diffuse, depolymerized tubulin staining, contrasting sharply with the structured filamentous network of the DMSO control.

Discussion & Expert Insights

When designing an experimental pipeline, the choice between a commercial benchmark and a synthetic analog dictates the reliability of the data. While Combretastatin A-4 is exceptionally potent, its susceptibility to light-induced isomerization introduces a significant variable into long-term cell culture assays and in vivo models[1].

Conversely, N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide sacrifices a degree of absolute potency for profound chemical stability[2]. The rigid amide backbone ensures that the concentration of the active pharmacophore remains constant throughout a 72-hour cytotoxicity assay. Furthermore, the incorporation of the 2,4-difluorophenyl group provides a blueprint for overcoming the rapid metabolic clearance that plagues phenolic MTAs, making it an excellent candidate for researchers focused on lead optimization and structure-activity relationship (SAR) expansion[3].

References

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. URL:[Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. European Journal of Medicinal Chemistry. URL:[Link]

  • N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide - Chemical Information & Structure. Chem-Space Database. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide proper disposal procedures

Operational Guide: Handling and Disposal of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide As drug development professionals and application scientists, we frequently handle highly potent active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

As drug development professionals and application scientists, we frequently handle highly potent active pharmaceutical ingredients (APIs) and synthetic intermediates. N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a specialized fluorinated organic compound. While its 3,4,5-trimethoxybenzamide scaffold makes it a highly effective pharmacophore—often utilized in anti-mitotic research for its ability to bind the colchicine site of tubulin—these same structural features present severe environmental and occupational hazards.

This guide provides the authoritative, step-by-step operational protocols required to safely manage, contain, and dispose of this compound, ensuring absolute regulatory compliance and environmental stewardship.

Chemical Profile & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior. The presence of a 2,4-difluorophenyl group significantly enhances the molecule's lipophilicity and metabolic stability. However, the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), meaning this compound will not degrade in standard municipal wastewater treatment systems and will persist in the environment.

Furthermore, the compound is strictly classified under the Globally Harmonized System (GHS) as Aquatic Acute 1 (H400) , meaning it is very toxic to aquatic life with long-lasting effects[1].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueOperational & Safety Implication
Molecular Formula C16H15F2NO4Contains two C-F bonds; mandates strict routing to halogenated waste streams[2].
Molecular Weight 323.09 DaSmall molecule; highly membrane-permeable, requiring stringent dermal protection[2].
Monoisotopic Mass 323.09692 DaQuantitative target mass used for LC-MS/MS environmental and swab monitoring[2].
GHS Hazard Code H400 (Aquatic Acute 1)Zero-tolerance for drain disposal; requires secondary containment to prevent aquatic release[1].
LogP (Predicted) ~2.9Highly lipophilic; poses a severe risk of bioaccumulation in aquatic ecosystems[2].

Standard Operating Procedure: Disposal Workflow

The disposal of fluorinated aromatics must align with the EPA’s updated 2024 Interim Guidance on the Destruction and Disposal of PFAS and fluorinated materials[3]. Standard incineration is insufficient and can generate toxic products of incomplete combustion (PICs).

Execute the following self-validating workflow to ensure complete destruction.

Phase 1: Source Segregation & Classification

  • Identify the Waste State: Determine if the waste is a solid powder (e.g., expired API, contaminated weigh boats) or a liquid solution (e.g., dissolved in DMSO or DMF for biological assays).

  • Classify the Stream: Route strictly into the "Halogenated Organic Waste" stream.

  • Causality: Halogenated compounds must be segregated because their combustion produces hydrofluoric acid (HF) gas. Segregating this waste ensures it is routed to specialized incinerators equipped with alkaline scrubbers that neutralize the acid, preventing facility damage and atmospheric pollution.

  • Validation Check: Review the laboratory waste log. If the halogen content of the waste container exceeds 1%, it is legally and operationally validated as a halogenated stream.

Phase 2: Primary & Secondary Containment

  • Liquid Waste: Transfer solvent-dissolved waste into a High-Density Polyethylene (HDPE) or PTFE-lined carboy.

  • Solid Waste: Place contaminated consumables into a double-lined, transparent polyethylene bag, then seal it inside a rigid, puncture-proof pail.

  • Causality: Lipophilic benzamides are typically dissolved in polar aprotic solvents like DMSO. Standard low-density plastics will degrade or leach over time when exposed to DMSO. HDPE provides the necessary chemical resistance.

  • Validation Check: Perform a visual leak check and verify that the secondary containment bin has the volumetric capacity to hold 110% of the primary container's contents.

Phase 3: Labeling & Regulatory Compliance

  • Affix Labels: Apply a hazardous waste label detailing the exact chemical name: "N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide."

  • Apply Pictograms: Attach the GHS09 (Environment) pictogram to visually communicate the H400 hazard[1].

  • Validation Check: Cross-reference the label against the laboratory's digital inventory system to ensure the CAS number (330832-02-5) matches the physical tag.

Phase 4: Final Destruction (High-Temperature Incineration)

  • Contracting: Transfer the waste to a permitted hazardous waste disposal facility certified to handle fluorinated organics.

  • Destruction Method: Ensure the facility utilizes high-temperature thermal destruction (typically >1,000°C) with adequate residence time.

  • Causality: The EPA emphasizes that breaking the highly stable C-F bond requires extreme thermal energy[3]. Lower temperatures risk the environmental release of perfluorinated fragments. High-temperature incineration guarantees complete mineralization into CO2, H2O, and neutralizable HF.

Workflow Start Waste Generation: N-(2,4-difluorophenyl)- 3,4,5-trimethoxybenzamide Segregate Segregate as: Halogenated Organic Waste Start->Segregate Aqueous Liquid Waste (DMSO/Solvent) Segregate->Aqueous Solid Solid/Powder Waste (Consumables) Segregate->Solid LiquidCont HDPE Container + Secondary Containment Aqueous->LiquidCont SolidCont Sealed Polyethylene Bag Inside Rigid Pail Solid->SolidCont Label Labeling: Aquatic Toxicity (H400) Halogenated API LiquidCont->Label SolidCont->Label Incineration High-Temp Incineration (>1000°C) + HF Scrubbers Label->Incineration EPA Compliant Destruction

Workflow for the segregation, containment, and destruction of fluorinated benzamide waste.

Emergency Spill Response Protocol

In the event of a localized spill, immediate action is required to prevent aerosolization (inhalation hazard) and environmental release (aquatic hazard).

  • Isolate & Protect: Evacuate personnel from the immediate vicinity. Don double nitrile gloves, splash goggles, and an N95/P100 particulate respirator (if solid powder is spilled).

  • Containment (Solid Spills): Do NOT dry sweep, as this aerosolizes the potent API. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to weigh down the particulates.

  • Containment (Liquid Spills): Surround the solvent spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Scoop the absorbed material using non-sparking tools and place it directly into a sealable HDPE container.

  • Decontamination: Wash the spill area with a surfactant-based solvent cleaner, followed by a water rinse.

  • Validation Check: Swab the decontaminated area and verify the absence of the compound using LC-MS/MS (targeting the 323.09 Da mass)[2]. Confirm that all cleanup materials, including the wash water, are routed to the halogenated waste stream. Never flush wash water down the municipal drain.

References

  • NextSDS. "N-(2,4-DIFLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE - Chemical Substance Information." NextSDS. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "2024 Interim Guidance on the Destruction and Disposal of PFAS." EPA.gov. URL: [Link]

  • PubChemLite. "N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (C16H15F2NO4)." University of Luxembourg. URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Operational Safety and PPE Guide: Handling N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide Executive Summary & Hazard Profile N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS: 330832-02-5) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Hazard Profile

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide (CAS: 330832-02-5) is a highly specialized, biologically active building block frequently utilized in advanced drug discovery and oncological research. As a solid crystalline powder, its primary regulatory classification is Aquatic Acute 1 (H400) , indicating extreme toxicity to aquatic life[1].

While acute human systemic toxicity data for this specific derivative is still emerging, its structural homology to known trimethoxybenzamide-based tubulin polymerization inhibitors dictates that it must be handled under the precautionary principle as a potential systemic toxin, dermal irritant, and respiratory hazard. This guide provides a causality-driven framework for Personal Protective Equipment (PPE) selection, handling, and zero-drain disposal to ensure absolute laboratory safety and environmental compliance.

The Causality of PPE Selection (Expertise & Experience)

In advanced chemical handling, PPE is not merely a checklist; it is a targeted barrier system designed to mitigate specific physical and chemical vulnerabilities.

  • Respiratory Protection (N95/P100 Respirator): The manual transfer of dry powders from bulk to process containers generates invisible, aerosolized dust[2]. Because this compound is a fine powder, standard surgical masks are insufficient. An N95 or P100 particulate respirator ensures >95% filtration of particles down to 0.3 microns, preventing the deposition of active pharmaceutical ingredients (APIs) deep into the alveolar space.

  • Dermal Protection (Double-Gloving Strategy): N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is highly lipophilic. In research settings, it is almost exclusively dissolved in potent organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays. DMSO acts as a rapid penetration enhancer. If a DMSO-solubilized droplet lands on a single nitrile glove, the solvent will permeate the nitrile barrier within minutes, carrying the toxic API directly through the researcher's skin[3]. Double-gloving provides a critical temporal buffer: if the outer glove is contaminated, it can be immediately stripped, leaving the inner glove intact to protect the skin.

  • Ocular Protection (Non-Vented Goggles): Standard safety glasses protect against direct frontal splashes but allow ambient airflow. Because fine powders can remain suspended in the laboratory atmosphere and settle on the ocular mucosa, tight-fitting, non-vented (dust-proof) goggles are mandatory.

  • Body Protection (Disposable Fluid-Resistant Lab Coat): A standard cotton lab coat absorbs solvents. A disposable, fluid-resistant coat with knit cuffs prevents capillary wicking of hazardous solutions up the forearm and ensures that contaminated garments are destroyed rather than laundered, preventing cross-contamination[4].

Quantitative Data & PPE Specifications

Property / RequirementSpecificationCausality / Rationale
Chemical Identity N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamideStructurally related to potent biological inhibitors.
CAS Number 330832-02-5Unique identifier for safety tracking[1].
Primary Hazard Aquatic Acute 1 (H400)Highly toxic to aquatic ecosystems; mandates strict zero-drain disposal[1][5].
Respiratory PPE N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized fine dust particles[4].
Dermal PPE Double Nitrile Gloves (Powder-Free)Prevents skin absorption; outer glove acts as a sacrificial layer against DMSO permeation[3].
Ocular PPE Tight-fitting, non-vented gogglesPrevents airborne powder from settling on the ocular mucosa[6].

Standard Operating Procedure: Weighing & Dissolution

To ensure trustworthiness, this protocol is designed as a self-validating system . Every critical step includes a physical validation check to confirm the safety barrier is active before proceeding.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder handling enclosure.

  • Validation: Before opening the chemical vial, verify the magnehelic gauge on the BSC reads within the certified operational range (typically 0.45–0.55 inches of water). Hold a tissue paper at the sash edge; it should be gently pulled inward, visually confirming negative pressure.

Step 2: PPE Integrity Check

  • Action: Don the N95 respirator, non-vented goggles, and double nitrile gloves.

  • Validation: Perform a positive/negative pressure seal check on the respirator. Inflate the outer nitrile gloves manually and trap the air to check for micro-punctures before donning. No air leakage indicates an intact dermal barrier.

Step 3: Anti-Static Transfer

  • Action: Use an anti-static, grounded micro-spatula to transfer the powder. Keep the drop height between the source vial and the weigh boat to less than 2 inches.

  • Causality: Static electricity causes fine powders to repel and aerosolize. Minimizing drop height drastically reduces the kinetic energy available to generate airborne dust[2].

Step 4: Safe Dissolution

  • Action: Add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the sealed BSC. Cap the vial tightly before vortexing.

  • Validation: Invert the capped vial over a dry paper towel before removing it from the BSC. A lack of wet spots on the towel validates the seal integrity.

Spill Response & Zero-Drain Disposal Plan

Because this compound is classified as Aquatic Acute 1 , it must never enter the municipal water supply or standard laboratory drains[5][7].

Spill Cleanup Protocol:

  • Do not dry sweep. Sweeping aerosolizes the API.

  • Wet-Wipe Method: Gently overlay the spilled powder with absorbent pads lightly dampened with a 1:10 bleach/water solution or a solvent that does not readily dissolve the compound[8].

  • Allow capillary action to draw the powder into the pad.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

Waste Segregation & Disposal:

  • Solid Waste: All contaminated weigh boats, spatulas, outer gloves, and spill pads must be placed in a rigid, puncture-resistant hazardous waste container lined with a biohazard/chemical waste bag.

  • Liquid Waste: All DMSO/DMF solutions containing the compound must be collected in a dedicated, clearly labeled halogen-free organic waste carboy.

  • Final Destruction: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. The material must be dissolved in a combustible solvent and destroyed in a chemical incinerator equipped with an afterburner and scrubber[7].

Workflow Visualization

PPE_Workflow A 1. Hazard Assessment CAS: 330832-02-5 (Aquatic Acute 1) B 2. Don PPE N95/P100, Double Nitrile, Non-vented Goggles A->B C 3. Engineering Controls Transfer to Class II BSC or Powder Enclosure B->C D 4. Handling & Dissolution Use anti-static tools. Dissolve in DMSO/DMF. C->D E Spill Detected? D->E F Wet-Wipe Protocol (Do NOT dry sweep) E->F Yes G 5. Waste Segregation Solid & Liquid Waste E->G No F->G H 6. Final Disposal Licensed Chemical Incineration (Zero Drain Policy) G->H

Workflow for handling and disposing of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide.

References

  • "N-(2,4-DIFLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE Substance Information."NextSDS.
  • "Control of Dust From Powder Handling Operations."Centers for Disease Control and Prevention (NIOSH).
  • "Personal Protective Equipment for Use in Handling Hazardous Drugs."Pharmacy Purchasing & Products Magazine (NIOSH Guidelines).
  • "Interpretation Document - Aquatic Acute 1 Handling and Disposal."Pipeline and Hazardous Materials Safety Administration (PHMSA/DOT).

Sources

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